N-Allyloxyphthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKREICBUWCANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377542 | |
| Record name | N-Allyloxyphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39020-79-6 | |
| Record name | N-Allyloxyphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allyloxyphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Allyloxyphthalimide: A Comprehensive Technical Guide
CAS Number: 39020-79-6
Synonyms: 2-(Allyloxy)isoindoline-1,3-dione, 2-(2-Propen-1-yloxy)-1H-isoindole-1,3(2H)-dione
This technical guide provides an in-depth overview of N-Allyloxyphthalimide, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 39020-79-6 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | |
| Appearance | White to Light Yellow Powder/Crystal | [1] |
| Melting Point | 60 °C | [1] |
| Boiling Point | 318.2 °C at 760 mmHg | |
| Density | 1.3 g/cm³ | [1] |
| Flash Point | 146.2 °C | [1] |
| Solubility | Data not readily available | [2] |
| InChI Key | XVKREICBUWCANY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C=CCON1C(=O)C2=CC=CC=C2C1=O | [1] |
Synthesis of this compound
A notable and modern method for the synthesis of this compound and its derivatives is through an electrochemically induced cross-dehydrogenative C-O coupling reaction. This method involves the reaction of an alkene possessing an allylic hydrogen atom with N-hydroxyphthalimide (NHPI).[3][4][5] The process is advantageous as it avoids the need for pre-functionalized starting materials and aligns with the principles of green chemistry.[3][4]
Experimental Protocol: Electrochemically Induced Synthesis
This protocol is based on the work of Gafurov et al. and describes the synthesis of N-allyloxyphthalimides from alkenes and N-hydroxyphthalimide.[3][4][5]
Materials and Equipment:
-
Undivided electrochemical cell (10 mL)
-
Carbon felt anode (10 × 30 × 3 mm)
-
Platinum wire cathode
-
DC-regulated power supply
-
Magnetic stirrer
-
Alkene with at least one allylic hydrogen (e.g., cyclohexene)
-
N-hydroxyphthalimide (NHPI)
-
Pyridine
-
[pyH]ClO₄ (pyridinium perchlorate)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Petroleum ether (PE)
-
Standard laboratory glassware for workup and column chromatography
Procedure:
-
Cell Assembly: Assemble the undivided 10 mL electrochemical cell with the carbon felt anode and platinum wire cathode.
-
Reaction Mixture Preparation: In the electrochemical cell, combine the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol, 82 mg), pyridine (0.5 mmol, 40 mg), and [pyH]ClO₄ (0.5 mmol, 90 mg) in 10.0 mL of acetonitrile.
-
Electrolysis: Stir the solution magnetically at 25 °C under an inert atmosphere (e.g., Argon). Apply a constant current of 50 mA (anode current density, janode = 16.7 mA/cm²) using the DC power supply. The electrolysis is typically carried out for a charge of 2.2 F/mol relative to N-hydroxyphthalimide, which corresponds to a reaction time of approximately 35 minutes.
-
Workup: Upon completion of the electrolysis, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and petroleum ether) to isolate the desired this compound product.
Yields: This method has been reported to produce N-allyloxyphthalimides in moderate to good yields, ranging from 53% to 79%.[3][4][5]
Reaction Mechanism Workflow
The proposed mechanism for the electrochemical synthesis involves the following key steps:
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]
- 3. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Allyloxyphthalimide from N-hydroxyphthalimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Allyloxyphthalimide from N-hydroxyphthalimide. The document details a robust and efficient experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for the introduction of the allyloxyamino group in the development of novel therapeutic agents and other functional molecules. The synthesis of this compound is typically achieved through the O-alkylation of N-hydroxyphthalimide with an appropriate allylating agent. This guide focuses on a highly effective method utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide (DMF), which offers significant advantages in terms of reaction speed, clean conversion, and high yields.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via a nucleophilic substitution reaction. N-hydroxyphthalimide is first deprotonated by a non-nucleophilic base, such as DBU, to form the corresponding phthalimide N-oxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide, typically allyl bromide, to yield the desired this compound product through an SN2 mechanism.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and related alkoxyphthalimides, providing a clear comparison of reaction parameters and outcomes.
| Entry | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Propargyl Bromide | DBU | DMF | 0.5 - 2 | High | [1] |
| 2 | Various Alkyl Halides | DBU | DMF | 0.5 - 2 | High | [1] |
| 3 | Cyclohexene | Pyridine | CH₃CN | 0.6 | 70 | [2] |
| 4 | Cyclopentene | Pyridine | CH₃CN | 0.6 | 72 | [3] |
| 5 | Allylbenzene* | Pyridine | CH₃CN | 0.6 | 54 | [2] |
* Data from an electrochemical synthesis method providing characterization of this compound derivatives.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on the efficient DBU/DMF system.[1][4]
Materials:
-
N-hydroxyphthalimide
-
Allyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
-
1 N Hydrochloric acid (HCl)
-
Ethanol (for recrystallization, optional)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of N-hydroxyphthalimide (1.0 eq) and allyl bromide (1.1 eq) in DMF, add DBU (1.0 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 0.5-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold 1 N HCl solution.
-
A precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water to remove any remaining salts and impurities.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Dry the purified this compound under vacuum to a constant weight.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure, from the initial reaction setup to the final purification of the product.
Caption: Experimental workflow for this compound synthesis.
Characterization Data
While specific characterization data for the unsubstituted this compound from the DBU/DMF protocol is not detailed in the primary reference, representative data for structurally similar this compound derivatives synthesized via an electrochemical method are presented below. This data can serve as a useful reference for the characterization of the target compound.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | HRMS (m/z) |
| 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 7.91–7.66 (m, 4H), 6.17–5.99 (m, 1H), 5.98–5.85 (m, 1H), 4.73 (d, J = 5.0 Hz, 1H), 2.25–1.51 (m, 6H) | 166.1, 135.1, 134.5, 129.9, 124.0, 123.5, 81.5, 78.7, 27.4, 25.3, 18.3 | [M+H]⁺ calcd for C₁₄H₁₃NO₃ 244.0968; found 244.0966[2] |
| 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 7.95–7.60 (m, 4H), 6.30–6.14 (m, 1H), 6.02–5.85 (m, 1H), 5.48–5.30 (m, 1H), 2.69–2.11 (m, 4H) | 164.5, 138.9, 134.0, 129.1, 128.2, 125.1, 94.2, 37.0, 27.2 | [M+NH₄]⁺ calcd for C₁₃H₁₁NO₃ 247.1077; found 247.1084[3] |
| 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 7.88–7.69 (m, 4H), 7.43–7.22 (m, 5H), 6.70 (d, J = 15.9 Hz, 1H), 6.60–6.40 (m, 1H), 4.90 (d, J = 7.0 Hz, 2H) | 163.9, 137.6, 135.9, 134.5, 129.6, 128.7, 128.5, 127.0, 124.8, 122.2, 78.7 | [M+H]⁺ calcd for C₁₇H₁₃NO₃ 280.0968; found 280.0967[2] |
Conclusion
The synthesis of this compound from N-hydroxyphthalimide via O-alkylation with allyl bromide using DBU in DMF is a highly efficient and straightforward method.[1][4] This protocol offers several advantages, including mild reaction conditions, short reaction times, and high yields, making it an attractive choice for both small-scale and large-scale preparations. The detailed experimental procedure and supporting data provided in this guide are intended to enable researchers to successfully synthesize this important chemical intermediate for their research and development needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to N-Allyloxyphthalimide: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Allyloxyphthalimide, a valuable intermediate in organic synthesis. This document consolidates available data on its synthesis, reactivity, and spectroscopic characteristics to support its application in research and development.
Physical Properties
This compound is a white to light yellow crystalline powder at room temperature.[1][2] A summary of its key physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 39020-79-6 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| Appearance | White to Light Yellow Powder to Crystal | [1][2] |
| Melting Point | 59.0 to 63.0 °C (60 °C) | [1][2] |
| Density | 1.3 g/cm³ | [1] |
| Flash Point | 146.2 °C | [1] |
| Solubility | No data available | [3] |
| Physical State (at 20°C) | Solid | [2] |
Table 1: Physical Properties of this compound
Chemical Properties
This compound is primarily utilized as an intermediate in organic synthesis.[3] Its chemical behavior is characterized by the reactivity of the phthalimide group and the allyloxy moiety.
A notable method for the synthesis of this compound derivatives is through an electrochemically induced cross-dehydrogenative C–O coupling of N-hydroxyphthalimide (NHPI) with alkenes that possess an allylic hydrogen atom.[4][5][6] This approach offers a metal-free and operationally simple route to these compounds.[7] The reaction proceeds in an undivided electrochemical cell and can produce moderate to good yields.[4][6]
Another approach involves a PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide and aryl ketones, which also yields N-alkoxyphthalimide derivatives under catalyst-free conditions.[7][8]
The electrochemical synthesis of N-allyloxyphthalimides involves the generation of a phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide.[4][6] This radical then abstracts a hydrogen atom from the allylic position of an alkene, forming a stabilized allylic radical.[4][6] The subsequent recombination of the allylic radical and the PINO radical leads to the formation of the this compound product.[4][6]
A proposed reaction mechanism for the electrochemical synthesis is outlined below.
Figure 1: Proposed reaction mechanism for the electrochemical synthesis of N-Allyloxyphthalimides.
Spectroscopic Data
| Spectroscopic Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.91–7.66 (m, 4H), 6.17–5.99 (m, 1H), 5.98–5.85 (m, 1H), 4.73 (d, J = 5.0 Hz, 1H), 2.25–2.07 (m, 1H), 2.06–1.89 (m, 2H), 1.89–1.74 (m, 1H), 1.68–1.51 (m, 1H) |
| ¹³C{¹H} NMR (75 MHz, CDCl₃) | δ 166.1, 135.1, 134.5, 129.9, 124.0, 123.5, 81.5, 78.7, 27.4, 25.3, 18.3 |
| HRMS (ESI) | m/z: [M + H]⁺ calcd for C₁₄H₁₃NO₃ 244.0968; found 244.0966 |
Table 2: Spectroscopic Data for 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione.[4]
Experimental Protocols
The following section details the general experimental procedure for the electrochemical synthesis of N-alkoxyphthalimides, as adapted from the literature.[4]
An undivided 10 mL cell is equipped with a carbon felt anode (10 × 30 × 3 mm) and a platinum wire cathode, connected to a DC-regulated power supply.[4] A solution containing the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO₄ (0.5 mmol) in 10.0 mL of acetonitrile is subjected to electrolysis under a constant current (e.g., 50 mA).[4] The reaction is typically carried out at 25 °C under magnetic stirring.[4] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired N-alkoxyphthalimide product.[4]
Figure 2: Experimental workflow for the electrochemical synthesis of N-Allyloxyphthalimides.
Safety and Handling
This compound is classified with the signal word "Warning".[2] It is reported to cause skin irritation (H315) and serious eye irritation (H319).[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and eye protection.[2] Wash skin thoroughly after handling.[2] In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do.[2] If on skin, wash with plenty of soap and water.[2]
This guide provides a summary of the currently available technical information on this compound. Researchers are encouraged to consult the primary literature for more detailed information and to conduct their own analytical assessments for specific applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 39020-79-6 | TCI AMERICA [tcichemicals.com]
- 3. This compound [srdpharma.com]
- 4. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to N-Allyloxyphthalimide: Structure and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure and spectral characteristics of N-Allyloxyphthalimide and its derivatives. The information presented is intended to support research and development activities in organic synthesis and medicinal chemistry.
Chemical Structure
This compound is a derivative of N-hydroxyphthalimide where an allyl group is attached to the nitrogen atom via an oxygen atom. The core structure consists of a phthalimide group, which is an imide functional group fused to a benzene ring.
Caption: Connectivity diagram of this compound.
Spectral Data
The following tables summarize the key spectral data for this compound derivatives, which are crucial for their identification and characterization. The data provided is for representative this compound compounds as detailed in the cited literature.
Table 1: NMR Spectral Data of 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione [1]
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.91-7.66 (m, 4H) | Aromatic H |
| 6.17-5.99 (m, 1H) | Vinylic H |
| 5.98-5.85 (m, 1H) | Vinylic H |
| 4.73 (d, J=5.0 Hz, 1H) | O-CH |
| 2.25-1.51 (m, 6H) | Aliphatic H |
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |
| C=O (Imide) | Stretching | 1790-1740 | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak |
| C=C (Allyl) | Stretching | 1680-1620 | Variable |
| C-O | Stretching | 1300-1000 | Strong |
| =C-H (Aromatic) | Bending (out-of-plane) | 900-680 | Strong |
| =C-H (Allyl) | Stretching | 3100-3010 | Medium |
| C-H (Aliphatic) | Stretching | 2950-2850 | Medium |
Table 3: Mass Spectrometry Data for 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione [1]
| Technique | Ionization Mode | Calculated m/z | Found m/z |
| HRMS | ESI | [M+H]⁺ 244.0968 | 244.0966 |
Experimental Protocols
The synthesis and characterization of N-allyloxyphthalimides can be achieved through various methods. A general electrochemical approach is described below, along with standard analytical procedures.
3.1. General Procedure for Electrochemical Synthesis [2]
A solution of an alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO₄ (0.5 mmol) in 10.0 mL of acetonitrile is electrolyzed in an undivided 10 mL cell. The cell is equipped with a carbon felt anode and a platinum wire cathode. The electrolysis is carried out under a constant current of 50 mA at 25 °C with magnetic stirring. After the reaction is complete, the product is isolated and purified using column chromatography.
3.2. NMR Spectroscopy [1]
¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE II 300 spectrometer at 300 and 75 MHz, respectively. The solvent used is deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
3.3. Mass Spectrometry [1]
High-resolution mass spectra (HRMS) are obtained using a Bruker micrOTOF II instrument with electrospray ionization (ESI). Measurements are performed in positive ion mode.
3.4. Infrared Spectroscopy
FTIR spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹. Samples can be prepared as KBr pellets or as a thin film on NaCl plates.
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for the synthesis and characterization of N-allyloxyphthalimides and a proposed reaction mechanism for the electrochemical synthesis.
Caption: General workflow for synthesis and characterization.
Caption: Proposed mechanism for electrochemical synthesis.
References
N-Allyloxyphthalimide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allyloxyphthalimide, a versatile derivative of N-hydroxyphthalimide, has emerged as a significant building block in modern organic synthesis. This technical guide provides an in-depth overview of its discovery, historical development, and key synthetic methodologies. It details established and contemporary experimental protocols, presents quantifiable data in a structured format, and explores its primary application as a precursor to alkoxy radicals for various chemical transformations. While the broader class of phthalimide derivatives exhibits significant biological activities, specific data on this compound in drug development and signaling pathways remains an area for future exploration.
Introduction and Historical Context
This compound, systematically named 2-(allyloxy)-1H-isoindole-1,3(2H)-dione, belongs to the class of N-alkoxyphthalimides. These compounds are primarily recognized for their role as stable and convenient precursors for the generation of alkoxy radicals under mild conditions. While a definitive "discovery" paper pinpointing the first synthesis of this compound is not readily apparent in a singular source, its origins are rooted in the broader exploration of N-hydroxyphthalimide chemistry.
Key historical context for the synthesis of related N-alkoxyphthalimides can be traced back to the works of:
-
J. Bompart et al. (1988) : Research in the European Journal of Medicinal Chemistry laid some of the groundwork for the synthesis of related phthalimide derivatives.
-
J. N. Kim et al. (1992) : Work published in Synthetic Communications further expanded the synthetic routes to N-alkoxyphthalimides.
-
P. Gong et al. (2001) : Their publication in Shenyang Yaoke Daxue Xuebao also contributed to the understanding of these compounds.[1]
The Kim group, in 1998, introduced N-alkoxyphthalimides as significantly more stable precursors for alkoxy radicals compared to earlier reagents.[2] This development was pivotal in expanding their utility in organic synthesis.
Physicochemical Properties and Spectroscopic Data
This compound is a white to light yellow crystalline solid.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39020-79-6 | [1][4] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.2 g/mol | [4] |
| Melting Point | 60 °C | [3] |
| Physical Form | Solid | [4] |
| Purity | 98% | [4] |
| Storage | Sealed in dry, room temperature | [4] |
| InChI Key | XVKREICBUWCANY-UHFFFAOYSA-N | [4] |
Table 2: Spectroscopic Data for Representative this compound Derivatives
| Derivative | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | HRMS (ESI) m/z |
| 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 7.91–7.66 (m, 4H), 6.17–5.99 (m, 1H), 5.98–5.85 (m, 1H), 4.73 (d, J = 5.0 Hz, 1H), 2.25–2.07 (m, 1H), 2.06–1.89 (m, 2H), 1.89–1.74 (m, 1H), 1.68–1.51 (m, 1H) | 166.1, 135.1, 134.5, 129.9, 124.0, 123.5, 81.5, 78.7, 27.4, 25.3, 18.3 | [M+H]⁺ calcd for C₁₄H₁₃NO₃ 244.0968; found 244.0966 |
| 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 7.88–7.77 (m, 2H), 7.76–7.66 (m, 2H), 5.90–5.79 (m, 1H), 5.78–5.65 (m, 1H), 5.34–5.20 (m, 1H), 2.25–1.97 (m, 3H), 1.77, 1.29 (m, 7H) | 164.3, 134.5, 132.3, 130.3, 129.1, 123.6, 85.5, 33.8, 29.0, 26.5, 26.1, 23.6 | [M+H]⁺ calcd for C₁₆H₁₇NO₃ 272.1281; found 272.1274 |
| 2-(Hex-1-en-3-yloxy)isoindoline-1,3-dione | 7.81–7.68 (m, 4H), 5.96–5.81 (m, 1H), 5.22–5.11 (m, 2H), 4.63 (dt, J₁ = 9.3 Hz, J₂ = 6.7 Hz, 1H), 1.98–1.82 (m, 1H), 1.72–1.57 (m, 1H), 1.54–1.40 (m, 2H), 0.97 (t, J = 7.3 Hz, 3H) | 164.1, 136.5, 134.4, 129.0, 123.5, 121.2, 89.4, 35.2, 18.5, 14.0 | [M+Na]⁺ calcd for C₁₄H₁₅NO₃ 268.0944; found 268.0933 |
Source: Paveliev, S. A., et al. (2024). ACS Omega.[5]
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs has evolved, with several methods being established.
Traditional Synthesis: O-Alkylation of N-Hydroxyphthalimide
The most common and historically significant method for preparing this compound is the O-alkylation of N-hydroxyphthalimide with an allyl halide (e.g., allyl bromide). This reaction is typically carried out in the presence of a base.
Experimental Protocol:
-
Materials: N-hydroxyphthalimide (NHPI), allyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
-
Procedure: a. Dissolve N-hydroxyphthalimide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. b. Add the base portion-wise to the solution at room temperature. c. Stir the mixture for a predetermined time to allow for the formation of the N-hydroxyphthalimide salt. d. Add allyl bromide dropwise to the reaction mixture. e. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product. g. Filter the crude product, wash it with water, and dry it. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Logical Relationship of Traditional Synthesis
Caption: O-Alkylation of N-Hydroxyphthalimide.
Modern Synthesis: Electrochemically Induced Cross-Dehydrogenative Coupling
A recent advancement in the synthesis of N-allyloxyphthalimides involves an electrochemically induced reaction between alkenes with an allylic hydrogen atom and N-hydroxyphthalimide.[3][6] This method avoids pre-functionalized starting materials and aligns with green chemistry principles.[3][6]
Experimental Protocol (General Procedure):
-
Materials: Alkene (e.g., cyclohexene), N-hydroxyphthalimide (NHPI), pyridinium perchlorate ([PyH]ClO₄) as a supporting electrolyte, pyridine as a base, and acetonitrile (MeCN) as the solvent.[3][6]
-
Apparatus: An undivided electrochemical cell equipped with a carbon felt anode and a platinum cathode.[3][6]
-
Procedure: a. Charge the undivided electrochemical cell with the alkene, N-hydroxyphthalimide, pyridinium perchlorate, pyridine, and acetonitrile. b. Conduct constant current electrolysis under an inert atmosphere (e.g., argon). c. Monitor the reaction progress until the starting material is consumed. d. After the electrolysis, evaporate the solvent under reduced pressure. e. Purify the residue by column chromatography on silica gel to isolate the desired this compound derivative.
Yields for this method are reported to be in the range of 53-79%.[3]
Experimental Workflow for Electrochemical Synthesis
Caption: Electrochemical Synthesis Workflow.
Mechanism of Action and Applications in Synthesis
The primary utility of this compound and its analogs stems from their ability to serve as precursors to alkoxy radicals. The relatively weak N-O bond can be cleaved under various conditions to generate these highly reactive intermediates.
Generation of Alkoxy Radicals
The generation of alkoxy radicals from N-alkoxyphthalimides can be initiated through single-electron reduction, often facilitated by photoredox catalysis.[7] This process involves the cleavage of the N-O bond, releasing the alkoxy radical and a stable phthalimide anion.
Signaling Pathway for Alkoxy Radical Generation
Caption: Photocatalytic Generation of Alkoxy Radicals.
Synthetic Applications
Once generated, the alkoxy radicals can participate in a variety of synthetic transformations, including:
-
Hydrogen Atom Transfer (HAT): The alkoxy radical can abstract a hydrogen atom from a suitable donor, leading to the formation of an alcohol and a new radical species.
-
β-Scission: The alkoxy radical can undergo fragmentation to generate a carbon-centered radical and a carbonyl compound.
-
Addition to Unsaturated Bonds: Alkoxy radicals can add across double or triple bonds, initiating further reactions.
These applications make this compound a valuable tool for the construction of complex organic molecules.[1]
Role in Drug Development and Biological Activity
The isoindoline-1,3-dione core, of which this compound is a derivative, is a recognized pharmacophore present in several clinically used drugs, including thalidomide and its analogs.[5] Derivatives of isoindoline-1,3-dione have been reported to exhibit a wide range of biological activities, such as:
However, to date, there is a lack of specific published research detailing the biological activity, signaling pathway modulation, or direct application of this compound in drug development programs. Its primary role remains that of a synthetic intermediate. The biological properties of the broader class of isoindoline-1,3-diones suggest that this compound could be a starting point for the design of new therapeutic agents, but this potential is yet to be explored.
Conclusion
This compound is a well-established and synthetically valuable compound, primarily utilized as a stable and efficient precursor for alkoxy radicals. The recent development of electrochemical synthetic methods offers a greener and more atom-economical route to this important intermediate. While the core phthalimide structure is of significant interest in medicinal chemistry, the specific biological activities and therapeutic potential of this compound remain largely uninvestigated. This presents an opportunity for future research to explore its potential applications in drug discovery and development, building upon the rich biological profile of the broader phthalimide family.
References
- 1. scilit.com [scilit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
N-Allyloxyphthalimide: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for N-Allyloxyphthalimide. The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a solid, appearing as a white to light yellow powder or crystal.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 39020-79-6 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Appearance | White to Light yellow powder to crystal | [1] |
| Melting Point | 59.0 to 63.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
| Density | 1.3 g/cm³ | [2] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
Signal Word: Warning
Hazard Pictogram:
Toxicological Data
Handling Precautions and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling this compound. A general workflow for safe handling is outlined below.
Caption: Workflow for the safe handling of this compound.
Precautionary Statements
| Code | Statement |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release Measures and Emergency Response
In the event of a spill, follow a structured emergency response plan to mitigate risks to personnel and the environment.
Caption: Emergency response workflow for a chemical spill.
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Experimental Protocols for Hazard Assessment
While specific experimental safety data for this compound is not available, the following are summaries of standard OECD protocols for assessing the key identified hazards.
OECD 404: Acute Dermal Irritation/Corrosion
This test guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.[3][4][5]
Methodology Summary:
-
Animal Model: The albino rabbit is the preferred species.[3]
-
Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²).[4]
-
Exposure: The substance is held in contact with the skin for 4 hours using a semi-occlusive dressing.[4]
-
Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling).
-
Scoring: Observations are scored at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.[4]
-
Classification: The substance is classified as an irritant based on the severity and reversibility of the observed skin reactions.
OECD 405: Acute Eye Irritation/Corrosion
This test guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[6][7][8][9]
Methodology Summary:
-
Animal Model: The albino rabbit is the recommended species.[7]
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[7]
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[7]
-
Scoring: Ocular lesions, including corneal opacity, iritis, conjunctival redness, and chemosis, are scored.
-
Reversibility: The reversibility of any observed effects is assessed over a period of up to 21 days.[6]
-
Classification: The substance is classified based on the severity and persistence of the ocular lesions.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No specific conditions to avoid are documented.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides.
Storage and Disposal
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage is in a cool, dark place at a temperature below 15°C.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
This guide is intended as a summary of available safety information and best practices. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always perform a risk assessment before starting any new procedure involving this chemical.
References
- 1. This compound | 39020-79-6 | TCI AMERICA [tcichemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. oecd.org [oecd.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
Solubility Profile of N-Allyloxyphthalimide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of N-Allyloxyphthalimide, a key intermediate in various organic syntheses. A comprehensive review of available scientific literature reveals a notable absence of specific quantitative solubility data for this compound. However, qualitative solubility information can be inferred from its use in synthetic and purification procedures. This document provides a summary of this qualitative data, a detailed experimental protocol for the quantitative determination of solubility via the gravimetric method, and a visual workflow to guide researchers in generating precise solubility data.
Introduction
Qualitative Solubility of this compound
Based on its documented use as a reagent and product in various chemical reactions, this compound is known to be at least sparingly soluble in several common organic solvents. The solvents listed below have been used in reaction media or for purification via column chromatography, indicating a degree of solubility.
| Solvent | Chemical Formula | Type | Qualitative Solubility | Rationale / Common Use in Literature |
| Acetone | C₃H₆O | Ketone | Soluble | Used as a reaction solvent.[1] |
| Acetonitrile | C₂H₃N | Nitrile | Soluble | Employed as a solvent in electrochemical synthesis.[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble | Utilized as a reaction solvent and as an eluent in column chromatography.[1] |
| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble | Commonly used as an eluent for column chromatography.[1] |
| Methanol | CH₄O | Alcohol | Sparingly Soluble | Investigated as a reaction solvent, though noted to result in lower product yields in some syntheses, which may correlate with solubility.[1] |
| Petroleum Ether | Mixture | Hydrocarbon | Sparingly Soluble / Insoluble | Used as a co-eluent with more polar solvents like DCM in column chromatography, suggesting lower polarity and likely lower solubility.[1] |
Note: "Soluble" and "Sparingly Soluble" are qualitative terms. The actual quantitative solubility may vary significantly with temperature.
Experimental Protocol for Quantitative Solubility Determination
To address the lack of quantitative data, researchers can employ established methods to determine the solubility of this compound. The gravimetric method is a reliable and straightforward approach.
Objective:
To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Conical flask or sealed vials
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance (readable to at least 0.1 mg)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered saturated when the concentration of the solute in the solution remains constant over time.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette or syringe.
-
Immediately filter the solution through a 0.45 µm filter to remove any undissolved microparticles. This step should be performed quickly to minimize temperature changes and solvent evaporation.
-
-
Gravimetric Analysis:
-
Transfer a precise volume of the clear filtrate into a pre-weighed, clean, and dry evaporating dish.
-
Record the total weight of the dish and the filtrate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.
-
Once the solvent is removed, place the dish in a drying oven at a temperature well below the melting point of this compound (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent is removed.
-
Cool the dish in a desiccator to room temperature before weighing.
-
-
Calculation of Solubility:
-
Weight of the solute (this compound):
-
(Weight of dish + dry solid) - (Weight of empty dish)
-
-
Solubility (e.g., in g/100 mL):
-
(Weight of solute / Volume of filtrate used) x 100
-
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not currently available in the peer-reviewed literature, its application in chemical synthesis suggests solubility in polar aprotic solvents like acetone, acetonitrile, dichloromethane, and ethyl acetate. For researchers requiring precise solubility data for process optimization, drug development, or formulation, the provided gravimetric experimental protocol offers a robust and reliable method for its determination. This guide serves as a foundational resource, encouraging the generation and publication of these fundamental physicochemical properties to aid future scientific endeavors.
References
An In-Depth Technical Guide to the Electrochemical Synthesis of N-Allyloxyphthalimides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical synthesis of N-Allyloxyphthalimides, a class of compounds with potential applications in organic synthesis and drug development. The focus is on a recently developed method involving the cross-dehydrogenative C–O coupling of N-hydroxyphthalimide (NHPI) with alkenes that possess an allylic hydrogen atom. This approach represents a green and efficient alternative to traditional chemical methods, avoiding the need for metal catalysts and harsh oxidizing agents.
Core Concept: Electrochemical C-O Coupling
The electrochemical synthesis of N-Allyloxyphthalimides is achieved through an electrochemically induced reaction between an alkene with an allylic hydrogen and N-hydroxyphthalimide.[1][2][3][4] This process operates via a cross-dehydrogenative C–O coupling mechanism mediated by the phthalimide-N-oxyl (PINO) radical, which is generated in situ from N-hydroxyphthalimide.[1][2][3][4] This method is notable for its ability to functionalize the allylic position of the alkene while leaving the C=C double bond intact.[1][3][4] The reaction is carried out in a simple undivided electrochemical cell, offering a straightforward and scalable synthetic route.[1][2][3][4]
Quantitative Data Summary
The electrochemical synthesis method has been successfully applied to a variety of alkenes, affording the corresponding N-Allyloxyphthalimides in moderate to good yields. The following table summarizes the isolated yields of the products obtained from the reaction of N-hydroxyphthalimide with various alkenes under optimized electrochemical conditions.
| Alkene Substrate | Product | Isolated Yield (%) |
| Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70%[1] |
| Cyclopentene | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72% |
| Cyclooctene | (Z)-2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68%[2][5] |
| Hex-1-ene | 2-(Hex-1-en-3-yloxy)isoindoline-1,3-dione | 49%[1] |
| Safrole | 2-((E)-3-(benzo[d][1][3]dioxol-5-yl)allyloxy)isoindoline-1,3-dione | 76%[1] |
| Allylbenzene | 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 54%[1] |
| Isophorone | 2-((3,5,5-Trimethylcyclohex-2-en-1-yl)oxy)isoindoline-1,3-dione | 63% |
| 2,3-Dimethylbut-2-ene | Mixture of regioisomers | 53%[1] |
Experimental Protocols
The following sections detail the necessary equipment and procedures for the electrochemical synthesis of N-Allyloxyphthalimides.
Materials and Equipment
-
Electrochemical Cell: An undivided 10 mL glass cell.[1]
-
Anode: Carbon felt (10 mm × 30 mm × 3 mm).[1]
-
Cathode: Platinum wire.[1]
-
Power Supply: A DC-regulated power supply capable of operating under constant current conditions.[1]
-
Magnetic Stirrer
-
Reagents:
-
Alkene (e.g., cyclohexene)
-
N-hydroxyphthalimide (NHPI)
-
Pyridine
-
Pyridinium perchlorate ([pyH]ClO₄)
-
Acetonitrile (CH₃CN), anhydrous
-
-
Standard laboratory glassware for workup and purification.
-
Column chromatography supplies (silica gel, solvents).
General Procedure for Electrochemical Synthesis
-
Preparation of the Electrolyte Solution: In an undivided 10 mL electrochemical cell, combine the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol, 82 mg), pyridine (0.5 mmol, 40 mg), and pyridinium perchlorate (0.5 mmol, 90 mg).[1]
-
Dissolution: Add 10.0 mL of anhydrous acetonitrile to the cell and stir the mixture until all solids are dissolved.[1]
-
Electrolysis:
-
Place the carbon felt anode and platinum wire cathode into the solution.[1]
-
Connect the electrodes to the DC power supply.[1]
-
Conduct the electrolysis under a constant current of 50 mA (anode current density, janode = 16.7 mA/cm²) at 25 °C with continuous magnetic stirring.[1]
-
The total charge passed should be approximately 2.2 F/mol based on N-hydroxyphthalimide.[2]
-
-
Workup:
-
Upon completion of the electrolysis, remove the electrodes from the cell.
-
Rinse the electrodes with a small amount of acetonitrile.
-
Combine the rinsing solvent with the reaction mixture.
-
Remove the solvent from the combined solution under reduced pressure.
-
-
Purification:
-
Analysis:
-
The structure and purity of the final product can be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Visualizations
Proposed Reaction Mechanism
The electrochemical synthesis of N-Allyloxyphthalimides proceeds through a radical-mediated mechanism. The key steps are the anodic generation of the PINO radical, hydrogen atom abstraction from the allylic position of the alkene, and subsequent radical-radical coupling.
Caption: Proposed mechanism for the electrochemical synthesis.
Experimental Workflow
The following diagram outlines the general workflow for the electrochemical synthesis of N-Allyloxyphthalimides, from the initial setup to the final product analysis.
Caption: General experimental workflow for the synthesis.
References
- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Electrochemically Induced Synthesis of NâAllyloxyphthalimides via Cross-Dehydrogenative CâO Coupling of NâHydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - ACS Omega - Figshare [acs.figshare.com]
- 4. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C-O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Formation of N-Allyloxyphthalimide via C–O Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical mechanisms underpinning the formation of N-Allyloxyphthalimide through C–O coupling reactions. N-Allyloxyphthalimides and their derivatives are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. Understanding the various synthetic routes and their underlying mechanisms is crucial for optimizing reaction conditions and designing novel molecular entities. This document details prominent C–O coupling methodologies, including radical-mediated, electrochemical, and transition-metal-catalyzed pathways, as well as the classical Mitsunobu reaction.
Overview of Synthetic Strategies
The formation of the C–O bond to generate N-Allyloxyphthalimides can be achieved through several distinct synthetic strategies. Traditional methods often rely on nucleophilic substitution reactions. However, modern organic synthesis has seen a shift towards more efficient and atom-economical cross-dehydrogenative coupling (CDC) reactions. These newer methods often proceed via radical intermediates, allowing for the direct functionalization of C-H bonds.
The primary methods covered in this guide are:
-
Electrochemical Cross-Dehydrogenative C–O Coupling: A green and efficient method that utilizes an electric current to generate the key radical intermediates.
-
PIDA-Promoted Cross-Dehydrogenative C–O Coupling: A metal-free approach that employs a hypervalent iodine reagent as the oxidant.
-
Palladium-Catalyzed Oxidative Allylic C-H Alkylation: A transition-metal-catalyzed reaction that activates allylic C-H bonds for nucleophilic attack.
-
The Mitsunobu Reaction: A classic and reliable method for the C–O coupling of alcohols and N-hydroxyphthalimide.
Mechanisms of this compound Formation
Electrochemical Cross-Dehydrogenative C–O Coupling
A contemporary and environmentally conscious approach to this compound synthesis involves an electrochemically induced cross-dehydrogenative C–O coupling.[1][2] This method avoids the need for stoichiometric chemical oxidants by using an electric current to drive the reaction. The process is initiated by the generation of the phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI).[1][2]
The proposed mechanism unfolds as follows:
-
Deprotonation and Oxidation: N-hydroxyphthalimide (NHPI) is first deprotonated by a base, such as pyridine, to form its corresponding anion. This anion is then oxidized at the anode to generate the phthalimide-N-oxyl (PINO) radical.[1][2]
-
Hydrogen Atom Abstraction (HAT): The highly reactive PINO radical abstracts a hydrogen atom from the allylic position of an alkene. This step is crucial as it forms a resonance-stabilized allylic radical and regenerates NHPI.[1][2]
-
Radical Recombination: The final step involves the recombination of the allylic radical with another PINO radical. This radical-radical coupling can occur at either the oxygen or nitrogen atom of the PINO radical, leading to the formation of the desired this compound (C–O coupling product) and a smaller amount of a rearranged C–N coupling product.[1][2]
Caption: Electrochemical C-O Coupling Mechanism.
PIDA-Promoted Cross-Dehydrogenative C–O Coupling
A metal-free alternative for the synthesis of N-alkoxyphthalimides involves the use of phenyliodine diacetate (PIDA) as an oxidant.[3][4][5][6] This method also proceeds through a radical-mediated pathway, similar to the electrochemical approach.
The proposed mechanism is as follows:
-
Ligand Exchange and Homolytic Cleavage: PIDA undergoes a ligand exchange with NHPI to form an intermediate. This intermediate then undergoes thermal homolytic cleavage to generate the PINO radical.[3][4]
-
Hydrogen Atom Abstraction (HAT): The PINO radical abstracts a hydrogen atom from the C(sp³)–H bond of the substrate (e.g., the allylic position of an alkene or the α-position of a ketone) to form a carbon-centered radical and regenerate NHPI.[3][4]
-
Radical Recombination: The carbon-centered radical then couples with another PINO radical to form the final N-alkoxyphthalimide product.[3][4]
Caption: PIDA-Promoted C-O Coupling Mechanism.
Palladium-Catalyzed Oxidative Allylic C-H Alkylation
Transition-metal catalysis offers another powerful strategy for the formation of N-Allyloxyphthalimides from unfunctionalized alkenes.[7] Palladium-catalyzed oxidative allylic alkylation allows for the direct functionalization of allylic C-H bonds.[7]
The catalytic cycle is generally believed to proceed as follows:
-
C-H Activation: A Pd(II) catalyst coordinates to the double bond of the alkene and facilitates the cleavage of an allylic C-H bond. This forms a π-allyl-Pd(II) complex.
-
Nucleophilic Attack: N-hydroxyphthalimide, acting as a nucleophile, attacks the π-allyl-Pd(II) complex. This attack typically occurs from the face opposite to the palladium, leading to an inversion of stereochemistry if the allylic carbon is chiral.
-
Reductive Elimination/Oxidant Regeneration: Reductive elimination from the resulting complex would yield the this compound product and a Pd(0) species. An oxidant, such as Cu(OAc)₂, is required to regenerate the active Pd(II) catalyst to complete the catalytic cycle.[7]
Caption: Palladium-Catalyzed C-O Coupling Cycle.
The Mitsunobu Reaction
The Mitsunobu reaction is a well-established and versatile method for the formation of C-O bonds, including the synthesis of N-Allyloxyphthalimides from allylic alcohols.[8][9][10][11][12] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly useful in stereoselective synthesis.[8][9]
The mechanism involves the following key steps:
-
Phosphonium Salt Formation: Triphenylphosphine (PPh₃) reacts with an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt.[8][9]
-
Alcohol Activation: The allylic alcohol adds to the phosphonium salt, forming an alkoxyphosphonium salt. This step activates the hydroxyl group, converting it into a good leaving group.[8][9]
-
Nucleophilic Substitution (SN2): The deprotonated N-hydroxyphthalimide acts as the nucleophile and attacks the activated alcohol in an S_N2 fashion, displacing the triphenylphosphine oxide and forming the this compound product.[11]
Caption: The Mitsunobu Reaction Mechanism.
Quantitative Data Summary
The following table summarizes the yields of N-Allyloxyphthalimides obtained using the electrochemical cross-dehydrogenative coupling method with various alkene substrates.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 72 |
| 2 | 1-Methylcyclohex-1-ene | 2-((6-Methylcyclohex-1-en-1-yl)oxy)isoindoline-1,3-dione | 79 |
| 3 | Cyclooctene | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 75 |
| 4 | α-Pinene | 2-((1R,2R,4R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yloxy)isoindoline-1,3-dione | 67 |
| 5 | β-Pinene | 2-((1S,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-1-yloxy)isoindoline-1,3-dione | 58 |
| 6 | 2,3-Dimethylbut-2-ene | 2-((2,3-Dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione | 53 |
Data sourced from ACS Omega.[2]
Experimental Protocols
General Procedure for Electrochemical Synthesis of N-Allyloxyphthalimides
This protocol is adapted from the work published in ACS Omega.[2][13]
Materials and Equipment:
-
Undivided 10 mL electrochemical cell
-
Carbon felt anode (10 × 30 × 3 mm)
-
Platinum wire cathode
-
DC-regulated power supply
-
Magnetic stirrer
-
Alkene (1.5 mmol)
-
N-hydroxyphthalimide (NHPI) (0.5 mmol, 82 mg)
-
Pyridine (0.5 mmol, 40 mg)
-
Pyridinium perchlorate ([pyH]ClO₄) (0.5 mmol, 90 mg)
-
Acetonitrile (CH₃CN), distilled over P₂O₅ (10.0 mL)
-
Argon atmosphere
Procedure:
-
An undivided 10 mL cell is equipped with a carbon felt anode and a platinum wire cathode, which are connected to a DC-regulated power supply.
-
A solution of the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and pyridinium perchlorate (0.5 mmol) in 10.0 mL of acetonitrile is prepared.
-
The solution is added to the electrochemical cell and the reaction is carried out under an argon atmosphere with magnetic stirring.
-
A constant current of 50 mA is applied at 25 °C.
-
The electrolysis is continued until 2.2 F/mol of electricity has passed.
-
Upon completion, the electrodes are washed with dichloromethane (DCM).
-
The combined organic phases are concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using DCM as the eluent.
General Procedure for Mitsunobu Reaction
This is a general protocol for the Mitsunobu reaction.[11]
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Allylic alcohol (1 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
N-hydroxyphthalimide (NHPI) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the allylic alcohol (1 eq.), triphenylphosphine (1.5 eq.), and N-hydroxyphthalimide (1.5 eq.) in anhydrous THF, the mixture is cooled to 0 °C under an inert atmosphere.
-
DIAD or DEAD (1.5 eq.) is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford the desired this compound. The formation of triphenylphosphine oxide as a byproduct is an indication of reaction progress.[11]
This guide provides a comprehensive overview of the key mechanisms and methodologies for the synthesis of N-Allyloxyphthalimides via C–O coupling. The choice of method will depend on factors such as the availability of starting materials, desired stereochemical outcome, and scalability. The radical-based cross-dehydrogenative coupling methods represent the state-of-the-art in terms of atom economy and the use of unfunctionalized starting materials.
References
- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N -alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00375E [pubs.rsc.org]
- 5. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Role of Phthalimide-N-oxyl (PINO) Radical in N-Allyloxyphthalimide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide details the pivotal role of the phthalimide-N-oxyl (PINO) radical in the synthesis of N-Allyloxyphthalimides. The process leverages a cross-dehydrogenative coupling mechanism, offering a highly efficient route for C–O bond formation through the selective activation of allylic C–H bonds.
Introduction: The PINO Radical in C–H Functionalization
N-Hydroxyphthalimide (NHPI) is a versatile organocatalyst primarily due to its ability to be converted into the phthalimide-N-oxyl (PINO) radical.[1] This radical species is a powerful hydrogen atom transfer (HAT) agent, capable of selectively abstracting hydrogen atoms from weak C–H bonds under mild conditions.[2][3] In the context of N-Allyloxyphthalimide synthesis, the PINO radical is the key intermediate that initiates the functionalization of alkenes at the allylic position, leaving the C=C double bond intact.[4][5][6][7][8] This method avoids the need for pre-functionalized substrates and represents an atom-economical approach to C–O bond construction.[4][5]
The generation of the PINO radical can be achieved through various methods, including electrochemical oxidation, chemical oxidants, and photochemical processes, making it an adaptable tool for organic synthesis.[3][9]
Core Reaction Mechanism
The synthesis of N-Allyloxyphthalimides proceeds via a radical-mediated cross-dehydrogenative coupling. The central catalytic cycle revolves around the generation and reaction of the PINO radical.
The key steps are:
-
PINO Radical Generation: N-Hydroxyphthalimide (NHPI) is oxidized to form the phthalimide-N-oxyl (PINO) radical. In the electrochemical method, this occurs via anodic oxidation of the deprotonated NHPI anion.[7]
-
Hydrogen Atom Abstraction (HAT): The highly reactive PINO radical abstracts a hydrogen atom from the allylic position of an alkene substrate. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical, while the PINO radical is reduced back to NHPI.[4][7][8]
-
Radical-Radical Coupling: The newly formed allylic radical is rapidly intercepted by another PINO radical. This coupling reaction forms the C–O bond, yielding the final this compound product.[7]
This mechanism allows for direct functionalization without affecting the double bond, a significant advantage over other oxidation methods that might target the electron-rich C=C system.[4][5][6][7]
References
- 1. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N-Allyloxyphthalimide in Cross-Dehydrogenative C-O Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of N-allyloxyphthalimides via an electrochemically induced cross-dehydrogenative C-O coupling reaction. This method offers a direct approach to functionalize alkenes bearing allylic hydrogen atoms with the N-hydroxyphthalimide (NHPI) moiety, avoiding pre-functionalization of the starting materials.[1][2]
Introduction
Cross-dehydrogenative coupling (CDC) reactions are powerful tools in organic synthesis for the formation of C-C and C-heteroatom bonds directly from C-H and X-H bonds (where X is a heteroatom).[1][2] This approach is highly atom-economical and aligns with the principles of green chemistry by minimizing waste and avoiding the use of pre-functionalized substrates often required in traditional cross-coupling reactions.[1][2]
The electrochemical synthesis of N-allyloxyphthalimides represents a significant advancement in CDC reactions.[1][2] It utilizes an electrochemical setup to generate the key phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI).[1][2] This radical then acts as a hydrogen atom transfer (HAT) mediator, abstracting an allylic hydrogen from an alkene to form a stabilized allylic radical.[1][2] Subsequent radical-radical recombination yields the desired N-allyloxyphthalimide product.[1][2] This method has been shown to be effective for a range of cyclic and acyclic alkenes, providing moderate to good yields.[1][2]
Data Presentation
The following table summarizes the substrate scope for the electrochemical cross-dehydrogenative C-O coupling of various alkenes with N-hydroxyphthalimide. The reactions were carried out under optimized electrochemical conditions.
Table 1: Substrate Scope of Electrochemically Induced Allylic C-O Coupling of Alkenes with N-Hydroxyphthalimide [1]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70 |
| 2 | Cyclooctene | 2-((Z)-Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 |
| 3 | Hex-1-ene | 2-(Hex-1-en-3-yloxy)isoindoline-1,3-dione & 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione | 79 (total) |
| 4 | Safrole | 2-((E)-3-(benzo[d][1][3]dioxol-5-yl)allyloxy)isoindoline-1,3-dione | 76 |
| 5 | Allylbenzene | 2-((E)-3-Phenylallyloxy)isoindoline-1,3-dione | 54 |
| 6 | 2,3-Dimethylbut-2-ene | 2-((2,3-Dimethylbut-2-en-1-yl)oxy)isoindoline-1,3-dione & 2-((2,3-Dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione | 53 (total) |
Experimental Protocols
Materials and Equipment:
-
N-Hydroxyphthalimide (NHPI)
-
Alkene substrates
-
Pyridine
-
Pyridinium perchlorate ([PyH]ClO₄)
-
Acetonitrile (CH₃CN), distilled over P₂O₅
-
Dichloromethane (DCM), distilled over K₂CO₃
-
Petroleum ether (PE), 40–60 °C, distilled over K₂CO₃
-
Undivided 10 mL electrochemical cell
-
Carbon felt anode (10 mm x 30 mm x 3 mm)
-
Platinum wire cathode
-
DC-regulated power supply
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography (0.060–0.200 mm, 60 Å)
General Procedure for Electrochemical Synthesis of N-Allyloxyphthalimides: [1]
-
Cell Assembly: An undivided 10 mL electrochemical cell is equipped with a carbon felt anode and a platinum wire cathode. The electrodes are connected to a DC-regulated power supply.
-
Reaction Mixture Preparation: To the electrochemical cell, add the alkene (1.5 mmol, 3.0 equiv), N-hydroxyphthalimide (0.5 mmol, 1.0 equiv, 82 mg), pyridine (0.5 mmol, 40 mg), and pyridinium perchlorate (0.5 mmol, 90 mg).
-
Electrolysis: Add 10.0 mL of acetonitrile to the cell. The reaction mixture is electrolyzed under a constant current of 50 mA at 25 °C with magnetic stirring. The total charge passed is 2.2 F/mol relative to N-hydroxyphthalimide.
-
Workup: Upon completion of the electrolysis, the electrodes are washed with dichloromethane (2 x 20 mL). The organic phases are combined and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., DCM or a mixture of DCM/PE) to afford the pure this compound product.
-
Characterization: The structure and purity of the isolated products are confirmed by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
Visualizations
Reaction Mechanism
The proposed mechanism for the electrochemically induced cross-dehydrogenative C-O coupling involves the initial generation of the phthalimide-N-oxyl (PINO) radical, which then participates in a hydrogen atom abstraction and subsequent radical recombination.
Caption: Proposed mechanism for the electrochemical C-O coupling.
Experimental Workflow
The general workflow for the synthesis and isolation of N-allyloxyphthalimides is a straightforward process involving electrochemical reaction followed by standard purification techniques.
Caption: General experimental workflow for the synthesis.
References
- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Electrochemically Induced Synthesis of NâAllyloxyphthalimides via Cross-Dehydrogenative CâO Coupling of NâHydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - ACS Omega - Figshare [acs.figshare.com]
Application Notes and Protocols for the Electrochemical Synthesis of N-Allyloxyphthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the electrochemical synthesis of N-Allyloxyphthalimides. The described method is based on a cross-dehydrogenative C–O coupling reaction between alkenes with an allylic hydrogen atom and N-hydroxyphthalimide (NHPI).[1][2][3][4][5][6] This electrosynthesis approach offers a sustainable and efficient alternative to traditional chemical oxidation methods, avoiding the need for harsh reagents.[2][7] The reaction proceeds in a simple undivided electrochemical cell, yielding moderate to good product yields.[1][3][6]
Reaction Principle
The core of this method is the electrochemical generation of the phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide at the anode.[1][2][6] This radical then abstracts a hydrogen atom from the allylic position of an alkene, forming an allylic radical. Subsequent coupling between the allylic radical and another PINO radical yields the desired N-Allyloxyphthalimide product. This process demonstrates the dual reactivity of the PINO radical as both a hydrogen atom transfer (HAT) mediator and a coupling partner.[1][3]
Quantitative Data Summary
The following table summarizes the isolated yields of N-Allyloxyphthalimides synthesized from various alkenes under optimized electrochemical conditions.
| Entry | Alkene | Product | Yield (%) |
| 1 | Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70 |
| 2 | Cyclopentene | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72 |
| 3 | Cyclooctene | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 |
| 4 | Hex-1-ene | 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione | 30 |
| 5 | Safrole | 2-((3-(Benzo[d][1][7]dioxol-5-yl)allyl)oxy)isoindoline-1,3-dione | 76 |
| 6 | 2,3-Dimethylbut-2-ene | Mixture of regioisomers | 53 |
Reaction conditions: Alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO4 (0.5 mmol) in CH3CN (10.0 mL) were electrolyzed at a constant current of 50 mA in an undivided cell with a carbon felt anode and a platinum wire cathode at 25 °C under an argon atmosphere.[1][3]
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Alkene (e.g., Cyclohexene)
-
N-Hydroxyphthalimide (NHPI)
-
Pyridine
-
Pyridinium perchlorate ([pyH]ClO₄)
-
Acetonitrile (CH₃CN), anhydrous
-
-
Electrochemical Setup:
-
DC-regulated power supply
-
Undivided electrochemical cell (10 mL)
-
Carbon felt anode (10 mm × 30 mm × 3 mm)
-
Platinum wire cathode
-
Magnetic stirrer and stir bar
-
-
Work-up and Purification:
-
Rotary evaporator
-
Dichloromethane (DCM)
-
Petroleum ether (PE)
-
Silica gel for column chromatography
-
Procedure
-
Cell Assembly:
-
Assemble the undivided 10 mL electrochemical cell.
-
Place the carbon felt anode and the platinum wire cathode into the cell.
-
Connect the electrodes to the DC-regulated power supply.
-
-
Reaction Mixture Preparation:
-
Electrolysis:
-
Seal the cell and purge with argon to create an inert atmosphere.[1][3]
-
Begin magnetic stirring.
-
Set the DC power supply to a constant current of 50 mA (anode current density, janode = 16.7 mA/cm²).[1][3]
-
Conduct the electrolysis at 25 °C. The reaction time is typically around 35 minutes, corresponding to a charge of 2.2 F/mol relative to N-hydroxyphthalimide.[2][3]
-
-
Work-up and Purification:
-
Upon completion of the electrolysis, transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel. The eluent will depend on the specific product; for example, a mixture of dichloromethane and petroleum ether can be used.[1][2]
-
-
Product Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[1]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the electrochemical synthesis of N-Allyloxyphthalimides.
References
- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Electrochemically Induced Synthesis of NâAllyloxyphthalimides via Cross-Dehydrogenative CâO Coupling of NâHydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - ACS Omega - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Allylic C–H Oxidation [sigmaaldrich.com]
Application Notes and Protocols: Allylic Functionalization of Alkenes using N-Hydroxyphthalimide to Synthesize N-Allyloxyphthalimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct functionalization of allylic C-H bonds in unactivated alkenes is a powerful strategy in organic synthesis, providing a direct route to valuable building blocks while preserving the double bond for further transformations. This document details an electrochemical protocol for the allylic functionalization of alkenes via a cross-dehydrogenative C–O coupling with N-hydroxyphthalimide (NHPI). This method leads to the formation of N-allyloxyphthalimides, effectively introducing a hydroxylamine fragment at the allylic position. The reaction proceeds through the generation of the phthalimide-N-oxyl (PINO) radical, which acts as a hydrogen atom abstractor and a coupling partner.[1][2] This electrochemical approach avoids the need for pre-functionalized substrates and utilizes electricity as a green oxidant, aligning with the principles of sustainable chemistry.[1]
Reaction Principle and Mechanism
The core of this transformation is the electrochemical generation of the phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI). The reaction is initiated by the deprotonation of NHPI, followed by anodic oxidation to form the PINO radical. This radical then abstracts a hydrogen atom from the allylic position of an alkene, generating a resonance-stabilized allylic radical. The subsequent recombination of the allylic radical and the PINO radical yields the N-allyloxyphthalimide product.[1][2]
Proposed Signaling Pathway
References
Application Notes and Protocols for N-Allyloxyphthalimide as a Precursor for Primary Amines in Modified Gabriel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Allyloxyphthalimide as a versatile precursor for the synthesis of primary amines. This modified Gabriel synthesis approach offers a valuable alternative to traditional methods, particularly when mild reaction conditions are required to preserve sensitive functional groups. The protocols outlined below cover the synthesis of this compound intermediates and their subsequent conversion to primary amines via reductive cleavage.
Introduction
The Gabriel synthesis is a cornerstone method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with direct alkylation of ammonia.[1][2] Traditional Gabriel synthesis, however, often requires harsh conditions for the deprotection of the resulting N-alkylphthalimide, such as strong acids or bases, or the use of hydrazine.[1][2] A modified approach utilizing this compound as a precursor allows for the synthesis of primary amines under milder conditions. This method involves the preparation of N-allyloxyphthalimides from N-hydroxyphthalimide and a suitable allyl source, followed by a reductive cleavage of the N-O bond to release the desired primary amine. This two-step process provides a robust and flexible route to a wide range of primary amines.
Data Presentation
The following tables summarize representative yields for the key steps in this modified Gabriel synthesis.
Table 1: Synthesis of this compound Derivatives
| Allyl Source (Alkene) | N-Hydroxyphthalimide | Product | Yield (%) | Reference |
| Cyclohexene | N-Hydroxyphthalimide | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70 | [2] |
| Cyclopentene | N-Hydroxyphthalimide | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72 | [2] |
| Cyclooctene | N-Hydroxyphthalimide | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 | [2] |
| Allylbenzene | N-Hydroxyphthalimide | 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 54 | [2] |
| 2,3-Dimethylbut-2-ene | N-Hydroxyphthalimide | 2-((2,3-Dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione | 53 | [2] |
Table 2: Reductive Deprotection of N-Substituted Phthalimides to Primary Amines
| N-Substituent | Deprotection Method | Reagent(s) | Solvent | Yield (%) | Reference |
| Benzyl | Reductive Cleavage | NaBH₄, Acetic Acid | 2-Propanol/H₂O | 95 | [3] |
| n-Butyl | Reductive Cleavage | NaBH₄, Acetic Acid | 2-Propanol/H₂O | 92 | [3] |
| Isobutyl | Reductive Cleavage | NaBH₄, Acetic Acid | 2-Propanol/H₂O | 90 | [3] |
| Cyclohexyl | Reductive Cleavage | NaBH₄, Acetic Acid | 2-Propanol/H₂O | 88 | [3] |
| Benzyl | Hydrazinolysis | Hydrazine hydrate | Ethanol | 94 | [3] |
| n-Butyl | Hydrazinolysis | Hydrazine hydrate | Ethanol | 85 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Electrochemical C-O Coupling
This protocol describes a general method for the synthesis of N-allyloxyphthalimides from alkenes and N-hydroxyphthalimide using an electrochemical approach.[2]
Materials:
-
Alkene (e.g., allyl bromide, cyclohexene)
-
N-Hydroxyphthalimide (NHPI)
-
Pyridine
-
Pyridinium perchlorate ([pyH]ClO₄)
-
Acetonitrile (CH₃CN)
-
Undivided 10 mL electrochemical cell
-
Carbon felt anode
-
Platinum wire cathode
-
DC-regulated power supply
-
Magnetic stirrer
Procedure:
-
In an undivided 10 mL electrochemical cell equipped with a carbon felt anode (10 × 30 × 3 mm) and a platinum wire cathode, prepare a solution of the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol, 82 mg), pyridine (0.5 mmol, 40 mg), and pyridinium perchlorate (0.5 mmol, 90 mg) in 10.0 mL of acetonitrile.
-
Stir the solution magnetically under an inert atmosphere (e.g., argon).
-
Conduct the electrolysis at a constant current of 50 mA at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Protocol 2: Reductive Deprotection of this compound using Sodium Borohydride
This protocol provides a mild, two-stage, one-flask method for the deprotection of N-allyloxyphthalimides to yield primary amines.[1][3]
Materials:
-
This compound derivative
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve the this compound (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) in a round-bottom flask with stirring.
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reduction is complete, carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.
-
Purify the product by distillation or chromatography if necessary.
Protocol 3: Deprotection of this compound via Hydrazinolysis (Ing-Manske Procedure)
This is a classic and widely used method for the cleavage of the phthalimide group.[3]
Materials:
-
This compound derivative
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Standard glassware for filtration and extraction
Procedure:
-
To a solution of the this compound (1.0 equiv) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2-1.5 equiv).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add a concentrated NaOH solution until the pH is strongly basic (pH > 12).
-
Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of primary amines.
Signaling Pathway: Reductive Deprotection Mechanism
Caption: Reductive deprotection of this compound.
References
- 1. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 2. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Applications of the Allyloxycarbonyl (Alloc) Protecting Group in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The allyloxycarbonyl (Alloc) group is a versatile protecting group employed in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its key feature is its orthogonality to the most common α-amino protecting groups, Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).[1][2] This orthogonality allows for the selective deprotection of Alloc-protected side chains while the peptide backbone remains attached to the solid support and the N-terminus is protected. This enables a wide range of peptide modifications, including the synthesis of cyclic peptides, branched peptides, and peptides conjugated to various molecules such as labels or lipids.[2][3]
The Alloc group is most commonly used for the protection of the ε-amino group of lysine, and the side-chain carboxyl groups of aspartic and glutamic acids.[3] Its removal is typically achieved under mild conditions through palladium(0)-catalyzed allyl transfer, which does not affect acid-labile (e.g., Boc, t-butyl) or base-labile (e.g., Fmoc) protecting groups.[3]
Key Applications:
-
On-resin side-chain modification: The selective removal of the Alloc group allows for the modification of specific amino acid side chains while the peptide is still on the solid support. This is useful for introducing fluorescent labels, biotin tags, or other functionalities.
-
Synthesis of cyclic peptides: Lactam bridges can be formed on-resin by selectively deprotecting an Alloc-protected lysine and an allyl-protected aspartic or glutamic acid, followed by intramolecular amide bond formation.[3][4]
-
Branched peptide synthesis: Alloc-protected lysine can serve as a branching point. After selective deprotection of the Alloc group, a second peptide chain can be assembled on the lysine side chain.
-
Synthesis of protected peptide fragments: The stability of the Alloc group to both acidic and basic conditions allows for the synthesis of fully protected peptide fragments that can be used in convergent synthesis strategies.
Reaction Mechanisms and Workflows
The following diagrams illustrate the protection and deprotection mechanisms of the Alloc group, as well as a typical workflow for its use in SPPS.
Caption: Alloc protection of a primary amine.
Caption: Mechanism of Alloc deprotection.
Caption: Workflow for on-resin modification.
Experimental Protocols
Protocol 1: On-Resin Alloc Deprotection using Palladium Catalyst
This protocol describes the removal of the Alloc group from a lysine side chain on a solid support.
Materials:
-
Peptide-resin containing an Alloc-protected lysine residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fritted syringe or automated peptide synthesizer
-
Argon or Nitrogen source
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Wash the resin three times with DCM.[5]
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) in DCM.[5][6]
-
Add phenylsilane (20 equivalents relative to resin loading) to the palladium solution.[5][6]
-
Add the resulting solution to the resin and agitate under an inert atmosphere (Argon or Nitrogen) for 20-30 minutes at room temperature.[5][7]
-
Drain the reaction solution and repeat the deprotection step (steps 4-5) one more time to ensure complete removal.
-
Wash the resin extensively with DCM (5 times), DMF (5 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.[8]
-
A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete deprotection.[5]
Protocol 2: Microwave-Assisted On-Resin Alloc Deprotection
This method accelerates the deprotection process using microwave irradiation.
Materials:
-
Peptide-resin with Alloc-protected residue
-
Pd(PPh₃)₄
-
Phenylsilane
-
DCM
-
Microwave peptide synthesizer
Procedure:
-
Swell the resin in DCM in a microwave-compatible reaction vessel.
-
Prepare the deprotection solution of Pd(PPh₃)₄ and phenylsilane in DCM as described in Protocol 1.
-
Add the solution to the resin.
-
Perform the reaction in a microwave synthesizer at a controlled temperature (e.g., 40°C) for a short duration (e.g., 2 x 5 minutes).
-
After the reaction, wash the resin thoroughly as described in Protocol 1.
Protocol 3: Metal-Free On-Resin Alloc Deprotection
This protocol provides an alternative to palladium-based methods, which can be advantageous to avoid metal contamination.[9]
Materials:
-
Peptide-resin with Alloc-protected residue
-
Iodine (I₂)
-
Water (H₂O)
-
PolarClean (PC) / Ethyl Acetate (EtOAc) solvent mixture
-
Quenching solution (e.g., aqueous sodium thiosulfate)
Procedure:
-
Swell the resin in the PC/EtOAc solvent mixture.
-
Prepare a solution of iodine (e.g., 7.5 equivalents) and water in the PC/EtOAc mixture.[9]
-
Add the iodine solution to the resin and react for a specified time and temperature (e.g., 1 hour at 40°C), which may require optimization based on the substrate.[9]
-
After the reaction, wash the resin with the solvent mixture.
-
Quench any remaining iodine by washing with an aqueous sodium thiosulfate solution.
-
Wash the resin thoroughly with DCM and DMF.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for Alloc deprotection.
| Parameter | Palladium-Catalyzed Deprotection | Metal-Free (Iodine) Deprotection | Reference(s) |
| Catalyst/Reagent | Pd(PPh₃)₄ | Iodine (I₂) | [5][9] |
| Equivalents of Catalyst/Reagent | 0.1 - 0.25 eq | 7.5 - 50 eq | [5][7][9] |
| Scavenger | Phenylsilane, Dimethylamine-borane | Not applicable | [5][10] |
| Equivalents of Scavenger | 20 - 40 eq | Not applicable | [5][10] |
| Solvent | DCM, DMF/DCM | PolarClean/EtOAc, MeCN | [8][9] |
| Temperature | Room Temperature | 40 - 60 °C | [7][9] |
| Reaction Time | 2 x 20-30 min | 1 - 4 hours | [7][9] |
| Typical Yield/Conversion | >95% | >99% (optimized) | [9] |
| Scavenger for Palladium-Catalyzed Deprotection | Typical Equivalents | Reaction Time | Notes | Reference(s) |
| Phenylsilane (PhSiH₃) | 20 | 2 x 20 min | Commonly used, efficient. | [5][8] |
| Dimethylamine-borane complex (Me₂NH·BH₃) | 40 | 40 min | Effective for secondary amines, quantitative removal. | [10] |
| Morpholine | Inferior to PhSiH₃ and Me₂NH·BH₃ | - | Can be less efficient. | [10] |
| Meldrum's acid / DIPEA / TES-H | 3 eq each | 10 min | Used in an optimized open-flask protocol. | [11] |
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. biotage.com [biotage.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. biotage.com [biotage.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
N-Allyloxyphthalimide: A Versatile Reagent for the Introduction of Hydroxylamine Functionality
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxylamine moiety is a critical functional group in medicinal chemistry, contributing to the biological activity of a wide range of therapeutic agents. Its unique electronic and steric properties allow it to act as a bioisostere for other functional groups and to form key interactions with biological targets. The introduction of hydroxylamine and its derivatives into molecular scaffolds is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. N-Allyloxyphthalimide has emerged as a valuable reagent for this purpose, providing a stable and efficient means of delivering a protected hydroxylamine fragment that can be readily unmasked under mild conditions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of hydroxylamine-containing compounds.
Core Applications
This compound serves as an electrophilic source of the allyloxyamine (H₂N-O-allyl) fragment. Its utility lies in a two-step process:
-
Nucleophilic Addition-Elimination: Reaction of this compound with a nucleophile to transfer the N-O-allyl group.
-
Deprotection: Removal of the phthalimide protecting group to liberate the free hydroxylamine.
This methodology is particularly relevant in the development of enzyme inhibitors, where the hydroxylamine group can act as a potent metal-chelating agent or a hydrogen bond donor. A notable example is in the design of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy.
Data Presentation
Table 1: Electrochemical Synthesis of N-Allyloxyphthalimides[1]
The following table summarizes the yields of various this compound derivatives synthesized via an electrochemical cross-dehydrogenative C–O coupling of N-hydroxyphthalimide with alkenes bearing an allylic hydrogen atom.
| Entry | Alkene | This compound Product | Yield (%) |
| 1 | Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70 |
| 2 | Cyclopentene | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72 |
| 3 | Cyclooctene | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 |
| 4 | Hex-1-ene | 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione | 30 |
| 5 | Safrole | 2-((3-(Benzo[d][1][2]dioxol-5-yl)allyl)oxy)isoindoline-1,3-dione | 76 |
| 6 | Allylbenzene | 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 54 |
| 7 | 2,3-Dimethylbut-2-ene | 2-((2,3-Dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione | 53 |
Experimental Protocols
Protocol 1: Electrochemical Synthesis of 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione[1]
This protocol describes the synthesis of a representative this compound derivative.
Materials:
-
Cyclohexene
-
N-hydroxyphthalimide (NHPI)
-
Pyridine
-
[pyH]ClO₄ (Pyridinium perchlorate)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Undivided 10 mL electrochemical cell
-
Carbon felt anode (10 × 30 × 3 mm)
-
Platinum wire cathode
-
DC-regulated power supply
-
Magnetic stirrer
-
Flash column chromatography apparatus
-
Silica gel
Procedure:
-
In an undivided 10 mL electrochemical cell equipped with a carbon felt anode and a platinum wire cathode, prepare a solution of cyclohexene (123 mg, 1.5 mmol), N-hydroxyphthalimide (82 mg, 0.5 mmol), pyridine (40 mg, 0.5 mmol), and [pyH]ClO₄ (90 mg, 0.5 mmol) in 10.0 mL of acetonitrile.
-
Stir the solution magnetically under an inert atmosphere (e.g., Argon).
-
Apply a constant current of 50 mA (janode = 16.7 mA/cm²) at 25 °C.
-
Continue the electrolysis until 2.2 F/mol of charge has passed (approximately 35 minutes).
-
Upon completion, wash the electrodes with dichloromethane (2 x 20.0 mL).
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator (15–20 mmHg, bath temperature ca. 50–55 °C).
-
Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to obtain 2-(cyclohex-2-en-1-yloxy)isoindoline-1,3-dione as a white powder.
Protocol 2: General Procedure for the Introduction of the Allyloxyamine Moiety
This generalized protocol outlines the reaction of this compound with a strong carbon nucleophile, such as a Grignard or organolithium reagent. This reaction proceeds via nucleophilic acyl substitution on one of the phthalimide carbonyls.
Materials:
-
This compound derivative (from Protocol 1)
-
Grignard reagent (e.g., Phenylmagnesium bromide) or Organolithium reagent (e.g., n-Butyllithium)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous work-up solution (e.g., saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the this compound derivative in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard or organolithium reagent (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Deprotection of the Phthalimide Group using Hydrazine[4]
This protocol describes the removal of the phthalimide protecting group to yield the free O-allylhydroxylamine derivative.
Materials:
-
N-Allyloxy-substituted intermediate (from Protocol 2)
-
Ethanol or Methanol
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Dilute hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Base for neutralization (e.g., NaOH solution)
Procedure:
-
Dissolve the N-allyloxy-substituted intermediate (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or reflux until the starting material is consumed, as monitored by TLC. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol or water.
-
Carefully neutralize the filtrate with a base (e.g., NaOH solution) to liberate the free hydroxylamine.
-
Extract the aqueous layer with a suitable organic solvent like diethyl ether.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and carefully concentrate under reduced pressure to obtain the O-allylhydroxylamine product.
Mandatory Visualization
Indoleamine 2,3-Dioxygenase 1 (IDO1) Signaling Pathway in Cancer
Caption: IDO1 signaling pathway in the tumor microenvironment.
References
Application Note: A Scalable Electrochemical Synthesis of N-Allyloxyphthalimide for Laboratory Applications
AN-SP-001
Introduction
N-Allyloxyphthalimide is a valuable reagent in organic synthesis, serving as a precursor for the introduction of the allyloxyamine functionality, which is present in various biologically active molecules. This application note describes a detailed protocol for the laboratory-scale synthesis of this compound via an electrochemically induced cross-dehydrogenative C–O coupling of N-hydroxyphthalimide (NHPI) with an allyl source. This method offers a green and efficient alternative to traditional methods, avoiding the need for harsh oxidants.[1][2][3] The procedure is distinguished by its operational simplicity and moderate to good yields.[1][4]
Reaction Principle
The synthesis proceeds through the electrochemical oxidation of N-hydroxyphthalimide in the presence of an alkene bearing an allylic hydrogen. The process involves the generation of the phthalimide-N-oxyl (PINO) radical, which then abstracts an allylic hydrogen atom from the alkene.[1][2] The resulting allylic radical subsequently couples with the PINO radical to form the desired this compound product.[1][2] This reaction is carried out in an undivided electrochemical cell, simplifying the experimental setup.[1][3][4]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using the electrochemical method. This data is provided to offer researchers a comparative overview of the substrate scope and efficiency of this protocol.
| Entry | Alkene Substrate | Product | Yield (%) | Melting Point (°C) |
| 1 | Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70 | 82–83 |
| 2 | Cyclopentene | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72 | 95–97 |
| 3 | Cyclooctene | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 | 169–171 |
| 4 | Allylbenzene | 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 54 | 150–152 |
| 5 | Safrole | 2-((3-(Benzo[d][1][4]dioxol-5-yl)allyl)oxy)isoindoline-1,3-dione | 76 | 158–160 |
| 6 | 2,3-Dimethylbut-2-ene | 2-((2,3-Dimethylbut-2-en-1-yl)oxy)isoindoline-1,3-dione | 53 | 77–81 |
Data extracted from Paveliev, S. A., et al. (2024). ACS Omega.[1][2][4]
Experimental Protocol: Synthesis of 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione
This protocol details the synthesis of a representative this compound derivative.
Materials and Reagents:
-
N-Hydroxyphthalimide (NHPI)
-
Cyclohexene
-
Pyridine
-
[pyH]ClO₄ (Pyridinium perchlorate)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Petroleum Ether (PE)
-
Undivided 10 mL electrochemical cell
-
Carbon felt anode (10 mm × 30 mm × 3 mm)
-
Platinum wire cathode
-
DC-regulated power supply
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Cell Assembly: Assemble an undivided 10 mL electrochemical cell with a carbon felt anode and a platinum wire cathode.
-
Reaction Mixture Preparation: To the cell, add N-hydroxyphthalimide (82 mg, 0.5 mmol, 1.0 equiv), cyclohexene (123 mg, 1.5 mmol, 3.0 equiv), pyridine (40 mg, 0.5 mmol), and [pyH]ClO₄ (90 mg, 0.5 mmol).
-
Electrolysis: Add 10.0 mL of acetonitrile to the cell and begin magnetic stirring. Apply a constant current of 50 mA (janode = 16.7 mA/cm²) at 25 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield the pure product.
-
Characterization: The product, 2-(cyclohex-2-en-1-yloxy)isoindoline-1,3-dione, is obtained as a white powder (yield: 70%, 85 mg).[1] The structure can be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.[1]
Scale-Up Considerations for Laboratory Use:
For scaling up this synthesis in a laboratory setting (e.g., to the 5-10 mmol scale), the following points should be considered:
-
Cell Design: A larger undivided cell with a correspondingly larger electrode surface area will be required to maintain an appropriate current density.
-
Heat Dissipation: Increased reaction volume and current will generate more heat. The reaction temperature should be monitored and controlled, potentially by using a cooling bath.
-
Mass Transport: Efficient stirring is crucial to ensure good mass transport of reactants to the electrode surface. Mechanical stirring may be more effective than magnetic stirring for larger volumes.
-
Solvent Volume: The solvent volume should be increased to maintain a suitable concentration of reactants and electrolyte.
-
Purification: Larger scale purification will require a larger chromatography column or consideration of alternative methods such as recrystallization if applicable.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Pathway
Caption: Proposed mechanism for the electrochemical synthesis.
References
- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of N-Allyloxyphthalimides and Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of N-Allyloxyphthalimides and a class of related heterocyclic compounds, isoxazolines. The protocols are based on established and peer-reviewed methodologies, offering a guide for the practical synthesis and exploration of these chemical entities.
Application Note 1: Electrochemical Synthesis of N-Allyloxyphthalimides
This section details an electrochemical approach for the synthesis of N-Allyloxyphthalimides through a cross-dehydrogenative C–O coupling reaction between N-hydroxyphthalimide (NHPI) and various alkenes possessing an allylic hydrogen atom. This method presents a green and efficient alternative to traditional chemical oxidation methods.[1][2][3][4][5][6]
Overview
The electrochemical synthesis of N-Allyloxyphthalimides is achieved via the anodic oxidation of N-hydroxyphthalimide in the presence of an alkene. The reaction proceeds through the formation of a phthalimide-N-oxyl (PINO) radical, which then abstracts an allylic hydrogen from the alkene. The resulting allylic radical subsequently couples with another PINO radical to form the desired N-Allyloxyphthalimide product. This process occurs in an undivided electrochemical cell, offering operational simplicity.[1][2][3][4]
Data Presentation: Synthesis of N-Allyloxyphthalimides
The following table summarizes the results for the electrochemical synthesis of various N-Allyloxyphthalimides from N-hydroxyphthalimide and corresponding alkenes.
| Entry | Alkene | Product | Yield (%) |
| 1 | Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70[2][5] |
| 2 | Cyclopentene | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72[2][5] |
| 3 | Cyclooctene | (Z)-2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68[1][2][5] |
| 4 | Hex-1-ene | 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione | 79 (mixture of regioisomers)[1][5] |
| 5 | Safrole | 2-((3-(Benzo[d][2][7]dioxol-5-yl)allyl)oxy)isoindoline-1,3-dione | 76[2][5] |
| 6 | Allylbenzene | 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 54[2][5] |
| 7 | Isophorone | 2-((2,6,6-Trimethyl-4-oxocyclohex-2-en-1-yl)oxy)isoindoline-1,3-dione | 63[2] |
| 8 | 2,3-Dimethylbut-2-ene | 2-((2,3-Dimethylbut-2-en-1-yl)oxy)isoindoline-1,3-dione and regioisomer | 53 (mixture of regioisomers)[2] |
Experimental Protocol: General Procedure for Electrochemical Synthesis
This protocol is adapted from the general procedure for the electrochemical synthesis of N-alkoxyphthalimides.[5]
Materials:
-
N-hydroxyphthalimide (NHPI)
-
Alkene (e.g., Cyclohexene)
-
Pyridine
-
Acetonitrile (MeCN)
-
Pyridinium perchlorate ([pyH]ClO4)
-
Dichloromethane (DCM)
-
Undivided electrochemical cell (10 mL)
-
Carbon felt anode
-
Platinum cathode
-
DC power supply
Procedure:
-
In an undivided 10 mL electrochemical cell equipped with a carbon felt anode and a platinum cathode, combine N-hydroxyphthalimide (0.5 mmol, 1.0 equiv), the corresponding alkene (1.5 mmol, 3.0 equiv), and pyridine (0.5 mmol, 1.0 equiv).
-
Add a 0.1 M solution of [pyH]ClO4 in MeCN (7.0 mL) as the electrolyte and solvent.
-
Stir the reaction mixture at room temperature.
-
Apply a constant current of 15 mA to the cell.
-
Continue the electrolysis until 2.0-2.5 F/mol of electricity has passed.
-
Upon completion, wash the electrodes with DCM (2 x 20.0 mL).
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., DCM or a mixture of DCM/petroleum ether) to afford the pure this compound product.
Reaction Mechanism```dot
Caption: General mechanism for the synthesis of isoxazolines via 1,3-dipolar cycloaddition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Electrochemically Induced Synthesis of NâAllyloxyphthalimides via Cross-Dehydrogenative CâO Coupling of NâHydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - ACS Omega - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C-O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Allyloxyphthalimide in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Allyloxyphthalimide as a versatile building block in polymer chemistry. The protocols detailed below are based on established methodologies for analogous monomer systems and offer a foundational guide for the synthesis and functionalization of polymers with pendant primary amine functionalities.
Introduction
This compound is an allyl monomer that holds significant potential in the synthesis of functional polymers. The key feature of this monomer is the presence of a phthalimide group, which serves as a protected form of a primary amine. This allows for the synthesis of well-defined polymers that can be subsequently deprotected to yield macromolecules with pendant primary amine groups. These amine-functionalized polymers are valuable in a wide range of applications, including drug delivery, gene therapy, biomaterials, and as platforms for further chemical modification.
The polymerization of this compound and its derivatives can be achieved through conventional free-radical polymerization. The resulting polymers can be tailored to exhibit specific solubility and thermal properties by controlling the polymerization conditions and through copolymerization with other vinyl monomers.
Applications
Polymers derived from this compound are precursors to poly(allylamine) and its copolymers. The primary amine functionality, unmasked after deprotection, offers a reactive handle for various applications:
-
Drug Conjugation: Primary amines can be readily coupled with drug molecules containing carboxylic acids, aldehydes, or other reactive groups to form stable covalent bonds.
-
Gene Delivery: The cationic nature of the protonated amine groups allows for the complexation with negatively charged nucleic acids (DNA, siRNA), facilitating their delivery into cells.
-
Biomaterial Scaffolds: The amine groups can be used to crosslink the polymer chains, forming hydrogels and other scaffolds for tissue engineering and regenerative medicine.
-
Surface Modification: Polymers with pendant amines can be grafted onto surfaces to alter their properties, for example, to enhance biocompatibility or to introduce specific binding sites.
-
CO₂ Capture: Amine-functionalized polymers are known for their ability to capture carbon dioxide.
Data Presentation
Table 1: Properties of N-(allyloxy phenyl) tetrachlorophthalimide Monomers[1]
While specific data for this compound is not extensively published, the following table presents data for structurally related monomers, N-(allyloxy phenyl) tetrachlorophthalimides, which provide an indication of the expected properties.
| Monomer | Molecular Formula | Melting Point (°C) | Yield (%) | Color |
| N-(2-allyloxy phenyl) tetrachlorophthalimide | C₁₇H₉Cl₄NO₃ | 162-164 | 75 | Pale Yellow |
| N-(3-allyloxy phenyl) tetrachlorophthalimide | C₁₇H₉Cl₄NO₃ | 155-157 | 72 | Faint Brown |
| N-(4-allyloxy phenyl) tetrachlorophthalimide | C₁₇H₉Cl₄NO₃ | 178-180 | 81 | Yellow |
Table 2: Polymerization and Properties of Poly(N-(allyloxy phenyl) tetrachlorophthalimide)s[1]
This table summarizes the results of the free-radical homopolymerization of N-(allyloxy phenyl) tetrachlorophthalimide monomers.
| Polymer from Monomer | Conversion (%) | Color | Solubility in THF | Solubility in DMF | Solubility in DMSO |
| N-(2-allyloxy phenyl) tetrachlorophthalimide | 62 | Faint Yellow | Soluble | Soluble | Soluble |
| N-(3-allyloxy phenyl) tetrachlorophthalimide | 65 | Brown | Soluble | Soluble | Soluble |
| N-(4-allyloxy phenyl) tetrachlorophthalimide | 71 | Faint Yellow | Soluble | Soluble | Soluble |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of N-(allyloxy phenyl) tetrachlorophthalimides.[1]
Materials:
-
N-Hydroxyphthalimide
-
Allyl chloride
-
Sodium hydroxide
-
Dimethylformamide (DMF)
-
Ice water
Procedure:
-
Dissolve N-Hydroxyphthalimide (0.01 mol) and sodium hydroxide (0.015 mol) in DMF (15 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add allyl chloride (0.01 mol) to the solution with stirring.
-
Reflux the mixture for four hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Allow the mixture to stand at 5°C overnight to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Homopolymerization of this compound
This protocol for free-radical polymerization is adapted from the homopolymerization of N-(allyloxy phenyl) tetrachlorophthalimides.[2]
Materials:
-
This compound
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
-
In a polymerization tube, dissolve this compound (e.g., 1 g) in anhydrous THF (e.g., 5 mL).
-
Add AIBN (1-2 mol% with respect to the monomer) to the solution.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the polymerization tube under vacuum or nitrogen atmosphere.
-
Place the tube in an oil bath preheated to 75-80°C.
-
Allow the polymerization to proceed for 3 hours.
-
After cooling, open the tube and pour the viscous solution into a large excess of a non-solvent like methanol to precipitate the polymer.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
Protocol 3: Deprotection of Poly(this compound) to Poly(allylamine)
This protocol describes a general method for the deprotection of the phthalimide group to yield a primary amine. This procedure may require optimization for the specific polymer.
Materials:
-
Poly(this compound)
-
Hydrazine hydrate or Sodium borohydride and acetic acid
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Method A: Hydrazinolysis
-
Dissolve the Poly(this compound) in ethanol or THF.
-
Add an excess of hydrazine hydrate (e.g., 10 equivalents per phthalimide group).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50°C) for 12-24 hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.
-
Filter off the precipitate.
-
Acidify the filtrate with HCl to precipitate the polymer as its hydrochloride salt.
-
Alternatively, concentrate the filtrate and precipitate the polymer by adding it to a non-solvent like diethyl ether.
-
Purify the polymer by dialysis against water to remove any remaining reagents and by-products.
-
Isolate the poly(allylamine hydrochloride) by lyophilization.
Method B: Reductive Deprotection
-
Suspend the Poly(this compound) in a mixture of isopropanol and water.
-
Add an excess of sodium borohydride in portions.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully add glacial acetic acid and heat the mixture to 80°C for 2 hours.
-
After cooling, the polymer can be isolated by precipitation and purified by dialysis.
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of polymers from this compound.
Caption: Logical relationship from monomer to applications.
References
Application Notes and Protocols: Reaction of N-Allyloxyphthalimide with Different Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyloxyphthalimide and its derivatives are versatile synthetic intermediates that have garnered significant attention in organic synthesis and medicinal chemistry. Their reactivity is primarily governed by the labile N-O bond, which can be cleaved under various conditions to generate reactive species. This document provides a detailed overview of the two principal modes of reaction for this compound with nucleophilic species: Photoredox-catalyzed radical reactions and Palladium-catalyzed allylic substitutions.
These methodologies offer powerful tools for the construction of complex molecular architectures, including the formation of C-C, C-N, and C-S bonds, which are of high interest in the development of novel therapeutic agents. The following sections will detail the underlying mechanisms, provide quantitative data for representative reactions, and present detailed experimental protocols.
I. Photoredox-Catalyzed Radical Reactions of this compound
The predominant reactivity of this compound involves the single-electron reduction of the N-O bond, typically initiated by a photocatalyst under visible light irradiation. This process generates a phthalimide anion and a highly reactive allyloxy radical. The allyloxy radical can then engage in a variety of transformations, including hydrogen atom transfer (HAT) or addition to π-systems, effectively allowing for the functionalization of a wide range of substrates that can be considered "nucleophiles" in a broader radical-acceptor context.
Reaction Mechanism: Radical Pathway
The general mechanism for the photoredox-catalyzed reaction of this compound involves the following key steps:
-
Photoexcitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the this compound, leading to the cleavage of the N-O bond and formation of an allyloxy radical and a phthalimide anion.
-
Radical Transformation: The allyloxy radical can undergo several subsequent reactions:
-
Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of allyl alcohol and a new radical species.
-
Addition to Alkenes: The allyloxy radical can add to an alkene, forming a new carbon-centered radical, which can be further functionalized in a radical-polar crossover process.[1][2]
-
-
Catalyst Regeneration: The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle.
dot
Caption: General workflow for the photoredox-catalyzed reaction of this compound.
Applications in Synthesis
This radical-based approach is particularly useful for the difunctionalization of alkenes, where the allyloxy group and another functional group are introduced across a double bond.[1][2] This strategy has been applied in the synthesis of complex organic molecules and is relevant for the late-stage functionalization of drug candidates.[3]
Quantitative Data for Representative Radical Reactions
| Entry | Alkene Substrate | Nucleophile (Alcohol) | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-tert-Butylstyrene | Methanol | 4DPAIPN | DCM | 16 | 92 | [2] |
| 2 | Styrene | Ethanol | 4DPAIPN | DCM | 16 | 85 | [2] |
| 3 | 4-Chlorostyrene | Isopropanol | 4DPAIPN | DCM | 16 | 78 | [2] |
Experimental Protocol: Photocatalytic Dioxygenation of 4-tert-Butylstyrene
This protocol is adapted from the work of Leonori and co-workers.[2]
Materials:
-
N-(Allyloxy)phthalimide
-
4-tert-Butylstyrene
-
Methanol (MeOH)
-
4DPAIPN (photocatalyst)
-
Dichloromethane (DCM), anhydrous
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., 427 nm Kessil lamp)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add N-(allyloxy)phthalimide (0.6 mmol, 2 equiv) and 4DPAIPN (1.5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DCM (1.5 mL), followed by 4-tert-butylstyrene (0.3 mmol, 1 equiv) and methanol (1.5 mmol, 5 equiv) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a 427 nm Kessil lamp for 16 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired dialkoxylated product.
II. Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)
While less common than radical pathways, this compound can potentially serve as a substrate in palladium-catalyzed allylic substitution reactions, famously known as the Tsuji-Trost reaction.[4] In this transformation, a palladium(0) catalyst activates the allylic system, facilitating the departure of the phthalimide group as a leaving group and allowing for the attack of a soft nucleophile. This methodology provides a powerful means for the stereoselective formation of C-C, C-N, and C-S bonds.
Reaction Mechanism: Tsuji-Trost Pathway
The catalytic cycle for the Tsuji-Trost reaction with this compound as the substrate involves:
-
Coordination: A Pd(0) catalyst coordinates to the double bond of the this compound.
-
Oxidative Addition: The palladium catalyst undergoes oxidative addition, cleaving the C-O bond and forming a π-allylpalladium(II) complex with the phthalimide anion as the leaving group.
-
Nucleophilic Attack: A nucleophile attacks the π-allyl complex, typically at the less substituted terminus, forming a new bond.
-
Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated.
dot
Caption: Catalytic cycle of the Tsuji-Trost reaction with this compound.
Applications in Drug Development
The Tsuji-Trost reaction is a cornerstone in medicinal chemistry for the synthesis of complex, biologically active molecules. The ability to form C-N and C-S bonds is particularly valuable for creating analogs of natural products and for the synthesis of various pharmacophores. For instance, this methodology can be applied to the synthesis of allylic amines, azides, and sulfones, which are important motifs in many drug candidates.[5][6]
Quantitative Data for Representative Tsuji-Trost Type Reactions
| Entry | Nucleophile | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Dimethyl malonate | Pd(PPh₃)₄ | t-BuOK | THF | 12 | High | [7] (Analogous System) |
| 2 | Aniline | [Pd(π-allyl)Cl]₂ / dppf | NaOt-Bu | Toluene | 24 | 95 | (General Protocol) |
| 3 | Sodium benzenesulfinate | Pd(OAc)₂ / PPh₃ | - | THF | 4 | 92 | (General Protocol) |
Experimental Protocol: Palladium-Catalyzed Allylic Amination
This is a general protocol for a Tsuji-Trost type reaction.
Materials:
-
This compound
-
Aniline
-
[Pd(π-allyl)Cl]₂ (palladium precursor)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add [Pd(π-allyl)Cl]₂ (1 mol%) and dppf (2.2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous toluene, followed by this compound (1.0 mmol, 1 equiv), aniline (1.2 mmol, 1.2 equiv), and NaOt-Bu (1.4 mmol, 1.4 equiv).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the corresponding allylic amine.
Conclusion
This compound is a valuable synthetic precursor with dual reactivity. Its engagement in photoredox-catalyzed radical reactions provides a modern and powerful platform for the difunctionalization of alkenes. Concurrently, its potential as a substrate in palladium-catalyzed allylic substitutions opens avenues for the stereoselective introduction of a variety of nucleophiles. The choice of reaction conditions dictates the outcome, offering chemists a versatile toolkit for the synthesis of complex molecules with applications in drug discovery and development. The provided protocols serve as a starting point for the exploration of these fascinating transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides, an Organic Photocatalyst, and Visible Light [organic-chemistry.org]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
Catalytic Applications of N-Phthalimide Derivatives in C-H Functionalization
Application Note APN-CAT-001
Introduction
N-Allyloxyphthalimide and its related N-hydroxy and N-acyloxy analogs are versatile reagents in modern organic synthesis, primarily serving as precursors to the highly reactive phthalimide-N-oxyl (PINO) radical. This intermediate is central to a variety of catalytic C-H functionalization reactions, enabling the formation of carbon-nitrogen bonds under mild conditions. These methodologies are of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of nitrogen-containing motifs in pharmaceuticals and functional materials. This document outlines key catalytic applications, presents detailed experimental protocols, and provides quantitative data for two prominent catalytic systems: copper-catalyzed and visible-light photocatalyzed C-H amination of arenes.
Visible Light Photocatalyzed C-H Amination of Arenes
Visible light photoredox catalysis offers a sustainable and mild approach for the C-H amination of arenes and heteroarenes. In this context, N-acyloxyphthalimides function as effective precursors to nitrogen-based radical intermediates.[1][2] The reaction is typically catalyzed by an iridium-based photosensitizer, such as Ir(ppy)₃, and proceeds at room temperature.[2]
A key advantage of this method is the ability to circumvent the need for high temperatures or stoichiometric, and often expensive, oxidants that are common in other C-H amination protocols.[2] The reaction demonstrates a broad substrate scope, including the challenging meta-selective amination of pyridine derivatives.[1]
Quantitative Data
The following table summarizes the yields for the visible light photocatalyzed C-H amination of various arenes and heteroarenes with N-(trifluoroacetoxy)phthalimide.
| Entry | Arene/Heteroarene | Product | Yield (%)[2] |
| 1 | Benzene | N-Phenylphthalimide | 81 |
| 2 | Toluene | N-(p-tolyl)phthalimide | 75 |
| 3 | Anisole | N-(p-methoxyphenyl)phthalimide | 68 |
| 4 | Fluorobenzene | N-(p-fluorophenyl)phthalimide | 72 |
| 5 | Pyridine | N-(3-pyridyl)phthalimide | 55 |
| 6 | Thiophene | N-(2-thienyl)phthalimide | 63 |
Experimental Protocol: General Procedure for Visible Light Photocatalyzed C-H Amination[2]
-
To an oven-dried vial, add N-(trifluoroacetoxy)phthalimide (1.0 equiv), Ir(ppy)₃ (5 mol %), and the desired arene or heteroarene (10 equiv).
-
Add acetonitrile (0.1 M in the N-acyloxyphthalimide).
-
Seal the vial and place it approximately 5 cm from a visible light source (e.g., a blue LED lamp).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to afford the desired N-arylphthalimide.
Reaction Mechanism
The proposed catalytic cycle for the visible light photocatalyzed C-H amination is depicted below.
Caption: Photocatalytic C-H Amination Cycle.
Copper-Catalyzed Direct C-H Amination of Arenes
Another powerful method for the synthesis of N-arylphthalimides is the copper-catalyzed direct C-H amination of arenes using N-hydroxyphthalimides as the amino source.[3][4] This approach is advantageous due to the use of an inexpensive and earth-abundant copper catalyst, typically CuBr.[3] The reaction proceeds under air, simplifying the experimental setup.[4]
This method exhibits a broad substrate scope, tolerating various functional groups on the arene.[5] The reaction generally provides moderate to good yields of the corresponding N-arylphthalimides.[3]
Quantitative Data
The following table summarizes the yields for the copper-catalyzed C-H amination of various arenes with N-hydroxyphthalimide (NHPI).
| Entry | Arene | Product(s) (o:m:p ratio) | Total Yield (%)[3][5] |
| 1 | Benzene | N-Phenylphthalimide | 78 |
| 2 | Toluene | N-Tolylphthalimides (55:12:33) | 75 |
| 3 | Anisole | N-Methoxyphenylphthalimides (60:trace:40) | 72 |
| 4 | Fluorobenzene | N-Fluorophenylphthalimides (52:18:30) | 68 |
| 5 | Cumene | N-(p-Cumyl)phthalimide | 55 |
| 6 | Furan | N-(2-Furyl)phthalimide | 33 |
Experimental Protocol: General Procedure for Copper-Catalyzed C-H Amination[3][4]
-
To a 15 mL sealed tube, add N-hydroxyphthalimide (0.1 mmol), CuBr (40 mol %, 0.04 mmol), and triethyl phosphite (6.0 equiv, 0.6 mmol).
-
Add the arene (2 mL).
-
Seal the tube and stir the resulting mixture at 100 °C under air for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the solution to room temperature.
-
Remove the solvent under vacuum.
-
Purify the residue by flash column chromatography on silica gel to yield the N-arylphthalimide.
Reaction Mechanism
The proposed mechanism for the copper-catalyzed C-H amination is illustrated in the following diagram.
Caption: Copper-Catalyzed C-H Amination Pathway.
References
- 1. N-Acyloxyphthalimides as nitrogen radical precursors in the visible light photocatalyzed room temperature C-H amination of arenes and heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide [beilstein-journals.org]
- 4. Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Low yield in N-Allyloxyphthalimide synthesis troubleshooting
Welcome to the technical support center for the synthesis of N-Allyloxyphthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions for common issues encountered during this procedure, with a focus on troubleshooting and optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most common causes?
Low yields in this synthesis, which is typically a Williamson ether synthesis, can stem from several factors:
-
Incomplete Deprotonation: N-hydroxyphthalimide must be fully deprotonated by a suitable base to form the nucleophilic alkoxide. Insufficient base or a base that is not strong enough will result in unreacted starting material.
-
Presence of Water: The alkoxide is a strong base and will be quenched by water. Using anhydrous solvents and ensuring starting materials are dry is critical for success.[1]
-
Suboptimal Solvent Choice: The reaction is an SN2 substitution, which is favored by polar aprotic solvents such as DMF, acetonitrile, or acetone.[2][3] Protic solvents can solvate the nucleophile and slow the reaction rate.[3]
-
Competing Elimination Reactions: While allyl halides are primary and favor substitution, side reactions can occur. Using more sterically hindered halides would significantly increase the likelihood of elimination as a side reaction.[4][5]
-
Poor Quality Reagents: Degradation of the allyl halide or N-hydroxyphthalimide can lead to lower yields and the formation of impurities.
Q2: What is the best base and solvent combination for this reaction?
The optimal choice depends on safety, cost, and scale, but a common and effective approach is using a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent like DMF or acetonitrile.[1][2] Sodium hydride (NaH) is also highly effective but requires more careful handling due to its reactivity with moisture.[6]
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
Besides unreacted N-hydroxyphthalimide and the desired this compound product, you may be observing:
-
Elimination Products: Although less common with allyl halides, elimination can occur, leading to byproducts.[5]
-
Products of Allyl Halide Degradation: Allyl halides can be unstable and may decompose or polymerize under certain conditions.
-
N-Alkylated Product: While O-alkylation is favored, a small amount of N-alkylation at the imide nitrogen could potentially occur, though this is not a commonly reported issue in this specific synthesis.
Q4: How can I effectively purify the crude this compound?
The standard purification protocol involves:
-
Aqueous Workup: After the reaction is complete, it is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove the inorganic base and any water-soluble impurities.[2][7]
-
Column Chromatography: This is a highly effective method for separating the product from unreacted starting materials and non-polar impurities.[2]
-
Recrystallization: If the crude product is a solid, recrystallization can be an excellent final purification step. Ethanol and ethyl acetate are often suitable solvents.[8][9] This process is very effective at removing small amounts of impurities, yielding a highly pure crystalline product.[9]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may arise during the synthesis.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Starting material remains) | 1. Inactive base (e.g., K₂CO₃ is old/hydrated). 2. Insufficient reaction time or temperature. 3. Presence of moisture quenching the alkoxide. 4. Inappropriate solvent choice. | 1. Use freshly dried or new base. Consider a stronger base like NaH if conditions permit. 2. Monitor the reaction by TLC. If it stalls, consider gentle heating (e.g., 60-80 °C).[1] 3. Use anhydrous solvents and dry starting materials thoroughly before use. Conduct the reaction under an inert atmosphere (N₂ or Ar). 4. Switch to a polar aprotic solvent like anhydrous DMF or acetonitrile.[3] |
| Multiple Products Observed on TLC | 1. Competing elimination reaction. 2. Degradation of starting materials or product. | 1. Ensure a primary halide (allyl bromide/chloride) is used. Avoid high temperatures which can favor elimination. 2. Use fresh, high-purity reagents. Avoid unnecessarily long reaction times. |
| Difficulty Isolating Product During Workup (e.g., formation of an emulsion) | 1. The reaction mixture may be too concentrated. 2. The pH of the aqueous layer is not optimal for separation. | 1. Dilute the mixture with more organic solvent and water before extraction. 2. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions and improve phase separation. |
| Final Product is an Oil, Not a Crystalline Solid | 1. Presence of solvent residue. 2. Presence of impurities preventing crystallization. | 1. Ensure the product is thoroughly dried under high vacuum to remove all residual solvent. 2. Purify the oil via column chromatography to remove impurities, then attempt crystallization again. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
The Williamson ether synthesis is highly dependent on the choice of base and solvent. The following table summarizes common conditions used for this type of O-alkylation.
| Base | Solvent | Typical Temperature | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | Acetonitrile, DMF | Room Temp to 80°C | Easy to handle, effective. Cs₂CO₃ is more reactive but also more expensive.[1][2] |
| NaH | THF, DMF | 0°C to Room Temp | Very strong base, highly effective. Requires strictly anhydrous conditions and an inert atmosphere.[6] |
| NaOEt / KOtBu | Ethanol / t-Butanol | Room Temp to Reflux | The alkoxide is pre-formed or generated in situ. The solvent is protic, which can slow the SN2 reaction.[10] |
Visualizations
Reaction Mechanism
The synthesis of this compound from N-hydroxyphthalimide and an allyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The reaction involves the deprotonation of N-hydroxyphthalimide to form a potent nucleophile, which then attacks the electrophilic carbon of the allyl halide.
Caption: General mechanism for this compound synthesis.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the potential issue.
Caption: A logical workflow for troubleshooting low product yield.
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol describes a common lab-scale synthesis using potassium carbonate as the base.
Materials:
-
N-hydroxyphthalimide
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
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Deionized water
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Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-hydroxyphthalimide (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (approx. 10 mL per gram of N-hydroxyphthalimide).
-
Addition of Reagents: Stir the suspension vigorously for 15-20 minutes at room temperature. To this mixture, add allyl bromide (1.2 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the N-hydroxyphthalimide spot has been consumed. If the reaction is slow, it can be gently heated to 50-60°C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them twice with water and once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain pure this compound as a white solid.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Electrochemical Synthesis of N-Allyloxyphthalimide
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the electrochemical synthesis of N-Allyloxyphthalimide. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the electrochemical synthesis of this compound?
The synthesis is an electrochemically induced cross-dehydrogenative C–O coupling reaction between an alkene with an allylic hydrogen atom and N-hydroxyphthalimide (NHPI).[1][2][3][4][5][6][7] The process is initiated by the anodic oxidation of the NHPI anion to form the phthalimide-N-oxyl (PINO) radical. This radical then abstracts a hydrogen atom from the allylic position of the alkene, generating a stabilized allylic radical. The recombination of the PINO radical and the allylic radical leads to the formation of the desired this compound product.[1][2]
Q2: What are the potential side products in this synthesis?
The primary side products can include:
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Overoxidation Products: Deep oxidation of the allylic site can lead to the formation of a carbonyl group (enones).[1][2][3][4][5][6][7][8]
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Double Bond Functionalization: In some cases, functionalization of the C=C double bond may occur.[1][2][3][4][5][6][7]
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C–N Coupling Product: An unusual product resulting from C–N coupling followed by rearrangement has also been observed.[6]
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Regioisomers: Depending on the substrate, a mixture of regioisomers can be formed.[1]
Q3: What are the typical yields for this reaction?
With optimized conditions, moderate to good yields, ranging from 53% to 79%, have been reported for various alkenes.[1][2][3][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incorrect Electrochemical Parameters: The applied current density or the total charge passed may not be optimal. | Fine-tune the electrochemical parameters. A constant current electrolysis with an anodic current density of approximately 16.7 mA/cm² and passing 2.2 F/mol of electricity has been shown to be effective.[1][6] |
| Sub-optimal Reaction Conditions: The choice of solvent, electrolyte, or base can significantly impact the reaction efficiency. | Acetonitrile is a commonly used solvent. A combination of pyridine as a base and pyridinium perchlorate as the supporting electrolyte has been used successfully.[1][6] | |
| Reagent Quality: Degradation of N-hydroxyphthalimide or the alkene can lead to poor results. | Ensure the purity of your starting materials. | |
| Formation of Significant Amounts of Overoxidation Products (e.g., enones) | Excessive Oxidative Conditions: The applied potential or current density may be too high, leading to further oxidation of the desired product or intermediates. | Carefully control the electrochemical parameters to avoid overoxidation of the allylic site.[1][5] Consider slightly lowering the current density. |
| Formation of C=C Double Bond Functionalization Products | Reaction Pathway Competition: The phthalimide-N-oxyl (PINO) radical can potentially react with the double bond. | Optimizing the reaction conditions, such as solvent and electrolyte, can help favor the desired allylic C-H functionalization.[1] |
| Presence of C–N Coupling Byproduct | Dual Reactivity of the PINO Radical: The PINO radical can act as both an O-centered and N-centered radical, leading to the formation of a C-N bond.[6] | While difficult to completely eliminate, purification by column chromatography can separate this byproduct from the desired this compound.[1] |
| Formation of a Mixture of Regioisomers | Nature of the Alkene Substrate: Unsymmetrical alkenes can lead to the formation of different allylic radicals and consequently, a mixture of regioisomeric products. | This is inherent to the substrate. The ratio of regioisomers may be influenced by reaction conditions, but separation will likely be required during purification.[1] |
Data Presentation
Table 1: Optimization of the Electrochemical Reaction of Cyclohexene with N-Hydroxyphthalimide [1]
| Entry | Current (mA) | Charge Passed (F/mol) | Yield of 3a (%) | Yield of 3a' (%) |
| 1 | 40 | 2.2 | 70 | 12 |
| 2 | 30 | 2.2 | 65 | 15 |
| 3 | 50 | 2.2 | 73 | 14 |
| 4 | 60 | 2.2 | 68 | 10 |
| 5 | 40 | 2.0 | 62 | 11 |
| 6 | 40 | 2.5 | 71 | 13 |
Reaction conditions: cyclohexene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), [pyH]ClO₄ (0.5 mmol), pyridine (0.5 mmol), CH₃CN (10.0 mL), undivided cell, carbon felt anode, Pt wire cathode, 20–25 °C, Ar atmosphere.
Table 2: Scope of N-Alkoxyphthalimides Synthesized from Various Alkenes and NHPI [1]
| Alkene | Product | Isolated Yield (%) |
| Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70 |
| Cyclopentene | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 65 |
| Cyclooctene | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 |
| Hex-1-ene | 2-(Hex-1-en-3-yloxy)isoindoline-1,3-dione & 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione | 49 (mixture) |
| Allylbenzene | 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 54 |
| 2,3-Dimethylbut-2-ene | Mixture of regioisomers | 53 |
Reaction conditions: alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), [pyH]ClO₄ (0.5 mmol), pyridine (0.5 mmol), CH₃CN (10.0 mL), undivided cell, carbon felt anode, Pt wire cathode, constant current electrolysis with i = 50 mA, F = 2.2 F/mol, 20–25 °C, Ar atmosphere.
Experimental Protocols
General Procedure for Electrochemical Synthesis of N-Allyloxyphthalimides [1][2][6]
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Cell Assembly: An undivided 10 mL electrochemical cell is equipped with a carbon felt anode (e.g., 10 × 30 × 3 mm) and a platinum wire cathode.
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Reagent Preparation: A solution is prepared containing the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and pyridinium perchlorate ([pyH]ClO₄) (0.5 mmol) in 10.0 mL of acetonitrile.
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Electrolysis: The cell is connected to a DC-regulated power supply and electrolysis is carried out under an argon atmosphere with magnetic stirring at room temperature (20–25 °C). Constant current conditions are applied (e.g., I = 50 mA, anodic current density j_anode = 16.7 mA/cm²).
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Reaction Monitoring: A total charge of 2.2 F/mol (relative to N-hydroxyphthalimide) is passed through the solution.
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Work-up: After completion of the electrolysis, the electrodes are washed with dichloromethane (DCM). The combined organic phases are concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., DCM or a DCM/petroleum ether mixture) to afford the pure this compound product.
Cyclic Voltammetry (CV) Analysis [1][2]
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Instrumentation: CV experiments are performed using a potentiostat with a three-electrode setup in a 10 mL electrochemical cell.
-
Electrodes: A glassy carbon electrode serves as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgNO₃ (0.01 M) electrode as the reference electrode.
-
Procedure: The experiments are conducted under an inert argon atmosphere. The analyte solution is bubbled with argon for 1 minute before recording the voltammogram. The working electrode is polished before each measurement.
-
Parameters: The cyclic voltammograms are typically recorded at a scan rate of 100 mV/s.
Visualizations
References
- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Electrochemically Induced Synthesis of NâAllyloxyphthalimides via Cross-Dehydrogenative CâO Coupling of NâHydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - ACS Omega - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C-O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical Oxidation of Olefins Using N-Hydroxyphthalimide as a Mediator [jstage.jst.go.jp]
Optimizing current density for N-Allyloxyphthalimide electrosynthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the electrosynthesis of N-Allyloxyphthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal current density for the electrosynthesis of this compound?
A1: The optimal current density is a critical parameter for maximizing the yield of this compound. Experimental data indicates that a constant current of 50 mA, corresponding to an anode current density of 16.7 mA/cm², provides the highest yield (73%) of the desired product.[1] Increasing the current to 60 mA (20 mA/cm²) can lead to a decrease in yield.[1]
Q2: What are the main products formed during this electrosynthesis?
A2: The primary desired product is this compound, resulting from a C-O coupling reaction.[1][2] However, a notable side product can be an unusual C-N coupling product.[1] Optimizing reaction conditions, particularly current density, is key to maximizing the yield of the C-O coupled product.
Q3: What is the proposed reaction mechanism?
A3: The process is initiated by the generation of the phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide at the anode. This is followed by the abstraction of an allylic hydrogen atom from the alkene by the PINO radical. The resulting C-centered allylic radical then recombines with the PINO radical to form the this compound product.[1][2]
Q4: What type of electrochemical cell setup is recommended?
A4: A simple undivided electrochemical cell is sufficient for this synthesis.[1][2] A carbon felt anode and a platinum wire cathode are suitable electrodes.[1] This setup avoids the need for complex divided cells and simplifies the experimental procedure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Suboptimal current density.- Incorrect electrolyte concentration.- Electrode surface passivation (fouling).- Inappropriate solvent or supporting electrolyte. | - Adjust the current density to the optimal 16.7 mA/cm² (50 mA for a 3.0 cm² anode).[1]- Ensure the correct concentrations of reactants, base (pyridine), and supporting electrolyte ([pyH]ClO₄) are used as specified in the protocol.- Gently clean the electrode surfaces before each experiment. If fouling is suspected, consider using pulsed electrolysis or ultrasonic agitation.- Use acetonitrile (CH₃CN) as the solvent and [pyH]ClO₄ as the supporting electrolyte for best results.[1] |
| High yield of C-N coupling side product | - Reaction conditions favoring the N-centered radical activity of the PINO radical. | - Carefully control the current density, as higher densities may alter the reaction pathway.- Ensure proper mixing to maintain a homogenous reaction environment. |
| Inconsistent results between experiments | - Variation in electrode surface condition.- Fluctuation in power supply.- Degradation of reagents. | - Standardize the electrode cleaning and preparation procedure.- Use a reliable DC-regulated power supply to maintain a constant current.[1]- Use fresh, high-purity reagents for each experiment. |
| Reaction does not proceed or proceeds very slowly | - Poor electrical contact.- Incorrect cell assembly.- Low electrolyte conductivity. | - Check all electrical connections to ensure they are secure.- Verify that the electrodes are properly immersed in the electrolyte solution and are not in contact with each other.- Confirm the supporting electrolyte has been added in the correct concentration to ensure adequate conductivity. |
Experimental Protocols
General Procedure for Electrosynthesis of N-Allyloxyphthalimides
This protocol is based on the successful synthesis of N-Allyloxyphthalimides as described in the literature.[1]
Equipment:
-
Undivided 10 mL electrochemical cell
-
Carbon felt anode (10 mm x 30 mm x 3 mm, Surface Area = 3.0 cm²)
-
Platinum wire cathode
-
DC-regulated power supply
-
Magnetic stirrer and stir bar
Reagents:
-
Alkene (e.g., Cyclohexene): 1.5 mmol
-
N-hydroxyphthalimide (NHPI): 0.5 mmol (82 mg)
-
Pyridine: 0.5 mmol (40 mg)
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[pyH]ClO₄ (pyridinium perchlorate): 0.5 mmol (90 mg)
-
Acetonitrile (CH₃CN): 10.0 mL
Procedure:
-
Assemble the undivided cell with the carbon felt anode and platinum wire cathode.
-
Connect the electrodes to the DC-regulated power supply.
-
Prepare a solution of the alkene, N-hydroxyphthalimide, pyridine, and [pyH]ClO₄ in acetonitrile.
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Add the solution to the electrochemical cell.
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Begin magnetic stirring to ensure a homogenous solution.
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Apply a constant current of 50 mA (anode current density of 16.7 mA/cm²).
-
Maintain the reaction at 25 °C.
-
Continue the electrolysis for the required duration to achieve the desired charge passage (typically around 2 F/mol of NHPI).
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Upon completion, stop the power supply and stirring.
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The product can be isolated and purified using standard laboratory techniques (e.g., column chromatography).
Data Presentation
Table 1: Effect of Current Density on Product Yield
| Current (mA) | Anode Current Density (mA/cm²) | Yield of this compound (3a) (%) | Yield of C-N Coupling Product (4) (%) |
| 50 | 16.7 | 73 | 14 |
| 60 | 20.0 | 65 | 13 |
Data extracted from a study by an unspecified author.[1]
Visualizations
Caption: Experimental workflow for the electrosynthesis of this compound.
Caption: Proposed reaction mechanism for this compound electrosynthesis.
References
Purification of crude N-Allyloxyphthalimide by recrystallization or chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude N-Allyloxyphthalimide by recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound?
This compound is typically a white to light yellow crystalline powder. It has a molecular weight of 203.19 g/mol and a melting point of approximately 79-82 °C.
Q2: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as N-hydroxyphthalimide and allyl bromide (or other allyl halides), as well as by-products formed during the synthesis. Depending on the reaction conditions, a C-N coupling and rearrangement side-product may also be present.[1]
Q3: Which purification method is better for this compound: recrystallization or chromatography?
The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity. Recrystallization is often simpler for removing small amounts of impurities if a suitable solvent is found. Column chromatography offers better separation of components with different polarities and is preferable for complex mixtures or when high purity is essential.
Q4: What are suitable solvents for the recrystallization of this compound?
While a specific, universally optimal solvent is not documented, suitable solvents for N-hydroxyphthalimide esters, which are structurally similar, include toluene.[2] Two-solvent systems can also be effective. Common combinations for compounds with similar functional groups include heptane/ethyl acetate, methanol/water, or acetone/water. The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.
Q5: What is a good starting mobile phase for column chromatography of this compound?
A good starting point for the mobile phase in silica gel column chromatography is a non-polar solvent with a small amount of a more polar solvent. For this compound and its derivatives, eluents such as dichloromethane (DCM) or mixtures of DCM and petroleum ether (e.g., 3:2 or 5:1 v/v) have been used successfully.[1]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated but lacks nucleation sites. | - Evaporate some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The melting point of the solid is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Use a lower-boiling point solvent or a two-solvent system.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification by column chromatography to remove significant impurities. |
| The purified crystals are still colored (e.g., yellow). | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce the overall yield.- Perform a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization.[2] |
| Low recovery yield. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent in which they are soluble. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - The mobile phase polarity is too high or too low.- The column was not packed properly, leading to channeling. | - Optimize the mobile phase using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the product.- Repack the column, ensuring the stationary phase is uniform and free of air bubbles. |
| The product elutes too quickly (high Rf). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent. |
| The product does not elute from the column or elutes very slowly (low Rf). | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A gradient elution may be effective. |
| Streaking or tailing of bands on the column. | - The sample was overloaded on the column.- The sample is not very soluble in the mobile phase. | - Use a larger column or load less sample.- Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column. |
Quantitative Data
The following table summarizes typical yields for this compound analogues purified by column chromatography as reported in the literature. Purity is generally assessed by NMR and mass spectrometry to confirm the structure and absence of significant impurities.
| Compound | Purification Method | Eluent | Yield (%) |
| 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | Column Chromatography | Dichloromethane | 70 |
| (Z)-2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | Column Chromatography | Dichloromethane/Petroleum Ether (5:1) | 68 |
| 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione | Column Chromatography | Dichloromethane/Petroleum Ether (3:2) | 30 |
| 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | Column Chromatography | Dichloromethane | 54 |
| 2-((2,3-Dimethylbut-2-en-1-yl)oxy)isoindoline-1,3-dione | Column Chromatography | Dichloromethane | 53 |
Data sourced from a study on the electrochemical synthesis of N-Allyloxyphthalimides.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/heptane mixtures) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Pack a chromatography column with silica gel using a slurry packing method with a non-polar solvent (e.g., hexane or petroleum ether).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of dichloromethane and petroleum ether). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the product by thin-layer chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.
Visualizations
References
Improving the regioselectivity of N-Allyloxyphthalimide addition to alkenes
Welcome to the technical support center for the addition of N-Allyloxyphthalimide to alkenes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues to improve the regioselectivity of this important transformation.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity observed in the addition of this compound to alkenes?
The addition of the phthalimide-N-oxyl (PINO) radical, generated from N-hydroxyphthalimide (NHPI), to alkenes can proceed via two main pathways: addition to the C=C double bond or allylic C-H abstraction. The regioselectivity is highly dependent on the reaction conditions and the structure of the alkene. In many cases, particularly with unactivated alkenes, the reaction favors the anti-Markovnikov addition product where the nitrogen atom adds to the less substituted carbon of the double bond. This is because the addition of the nitrogen-centered radical to the alkene aims to form the more stable carbon-centered radical intermediate.[1][2][3]
Q2: How can I favor the anti-Markovnikov addition product?
To favor the formation of the anti-Markovnikov product, a radical addition mechanism should be promoted. This can be achieved by using a radical initiator and ensuring the reaction conditions are suitable for radical propagation. For instance, the use of triethyl phosphite with N-hydroxyphthalimide can promote the formation of the phthalimidyl radical, which then adds to the alkene in an anti-Markovnikov fashion.[1][2]
Q3: What factors influence the regioselectivity of the reaction?
Several factors can influence the regioselectivity of the this compound addition to alkenes:
-
Alkene Structure: The substitution pattern of the alkene is a critical factor. Terminal alkenes are generally good substrates for achieving high anti-Markovnikov selectivity. The presence of stabilizing groups on the alkene, such as benzyl groups, may shift the regioselectivity towards addition to the C=C bond to form a stabilized radical.[4]
-
Reaction Conditions: The choice of radical initiator, solvent, and temperature can significantly impact the reaction outcome. For example, an electrochemically induced reaction can be used to generate the PINO radical and control the reaction pathway.[4]
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Presence of Additives: Additives can influence the reaction mechanism. For example, in the electrochemically induced reaction, the presence of pyridine can affect the redox properties of N-hydroxyphthalimide.[4]
Q4: Can this reaction be used to synthesize primary amines?
Yes, the N-alkylphthalimide products resulting from the anti-Markovnikov hydroamination of alkenes can be readily transformed into the corresponding primary amines. The phthalimide group can be removed under mild conditions, providing a practical route to primary aliphatic amines from alkenes.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired this compound product. | - Inefficient radical initiation.- Competing side reactions (e.g., allylic C-H abstraction).- Unstable radical intermediates. | - Optimize the concentration of the radical initiator.- If using an electrochemical method, adjust the current density and charge passed.[4]- Modify the solvent to one that better supports the radical chain reaction.- Use an excess of the alkene (e.g., 5-10 equivalents) to favor the addition reaction.[1] |
| Poor regioselectivity (mixture of Markovnikov and anti-Markovnikov products). | - Reaction proceeding through competing ionic and radical pathways.- Steric hindrance near the double bond.- Electronic effects of substituents on the alkene. | - Ensure strict radical conditions are maintained (e.g., use of a radical initiator, exclusion of light and air if the initiator is light/air sensitive).- For alkenes prone to forming stable carbocations, radical conditions are crucial to favor the anti-Markovnikov product.- Modify the phthalimide reagent (e.g., use of N-hydroxyphthalimide esters) to alter its reactivity.[5] |
| Formation of undesired side products. | - Over-oxidation of the product.- Polymerization of the alkene.- Reaction with the solvent. | - Reduce the reaction time or temperature.- Use a higher dilution to disfavor intermolecular side reactions like polymerization.- Choose an inert solvent that does not participate in the radical reaction. |
| No reaction observed. | - Inactive radical initiator.- Deactivation of the PINO radical.- Insufficient reaction temperature. | - Use a fresh batch of the radical initiator.- Ensure the absence of radical scavengers (e.g., oxygen, certain impurities).- Increase the reaction temperature according to the decomposition temperature of the chosen initiator.[1] |
Quantitative Data
The following table summarizes the yields of N-alkylphthalimides obtained from the anti-Markovnikov hydroamination of various alkenes with N-hydroxyphthalimide and triethyl phosphite.
| Alkene Substrate | Product Yield (%) | Regioselectivity |
| 1-Octene | 85 | >20:1 |
| 1-Decene | 82 | >20:1 |
| Vinylcyclohexane | 75 | >20:1 |
| Allyltrimethylsilane | 78 | >20:1 |
| Styrene | 65 | >20:1 |
| Data extracted from a study on intermolecular radical mediated anti-Markovnikov alkene hydroamination using N-hydroxyphthalimide.[1] |
Experimental Protocols
General Procedure for Intermolecular Radical Mediated Anti-Markovnikov Alkene Hydroamination[1]
This protocol describes a general method for the anti-Markovnikov hydroamination of alkenes using N-hydroxyphthalimide (NHPI) and triethyl phosphite.
Materials:
-
N-Hydroxyphthalimide (NHPI)
-
Alkene
-
Triethyl phosphite (P(OEt)3)
-
Radical initiator (e.g., (tBuNO)2 or dilauroyl peroxide)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried reaction vessel, add N-hydroxyphthalimide (1.0 equiv).
-
Add the alkene (5.0-10.0 equiv).
-
Add anhydrous 1,2-dichloroethane (to achieve a concentration of 0.04 M with respect to NHPI).
-
Degas the solution with a stream of nitrogen or argon for 15-20 minutes.
-
Add the radical initiator (0.25-1.0 equiv).
-
Add triethyl phosphite (1.5 equiv) via syringe.
-
Seal the reaction vessel and heat the mixture at the appropriate temperature (e.g., 50-110 °C) for 12 hours. The temperature will depend on the chosen radical initiator.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-alkylphthalimide product.
Note: The regioselectivity of the product should be determined by appropriate analytical techniques, such as 1H NMR spectroscopy.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the radical hydroamination of alkenes.
Proposed Reaction Mechanism
Caption: Proposed mechanism for anti-Markovnikov hydroamination.
References
Preventing rearrangement products in N-Allyloxyphthalimide reactions.
Welcome to the Technical Support Center for N-Allyloxyphthalimide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of rearrangement products during their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing an unexpected byproduct in my this compound reaction. How can I determine if it is a rearrangement product?
A1: The most common rearrangement product of this compound is 2-allyl-3-hydroxyphthalimidine, which arises from a[1][1]-sigmatropic rearrangement (an aza-Claisen type rearrangement). To identify this byproduct, you can use standard analytical techniques:
-
NMR Spectroscopy: The rearrangement product will have characteristic signals for an allyl group directly attached to a carbon atom and a hydroxyl group. Look for changes in the chemical shifts of the allylic protons and the appearance of a hydroxyl proton signal.
-
Mass Spectrometry: The rearrangement product will have the same mass as the starting material (it is an isomer). Fragmentation patterns may differ and can be used for identification.
-
Infrared (IR) Spectroscopy: Look for the appearance of a hydroxyl (-OH) stretching frequency and changes in the carbonyl region of the spectrum.
Q2: What are the main factors that promote the formation of rearrangement products in my reactions?
A2: The formation of rearrangement products is primarily influenced by the reaction conditions. The key factors are:
-
Temperature: High temperatures tend to favor the thermodynamically more stable rearrangement product. Thermal[1][1]-sigmatropic rearrangements are common for allylic ethers and amides.
-
Lewis Acids: The presence of Lewis acids can catalyze the aza-Claisen rearrangement, often allowing the reaction to proceed at lower temperatures.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to an increase in the amount of the rearrangement byproduct.
-
Solvent: The polarity of the solvent can influence the rate of rearrangement, although the effect can be complex and substrate-dependent.
Q3: How can I minimize the formation of the 2-allyl-3-hydroxyphthalimidine byproduct?
A3: To suppress the formation of the rearrangement product and favor your desired reaction pathway, consider the following strategies:
-
Temperature Control: Whenever possible, run your reactions at the lowest effective temperature. If the desired reaction is sluggish at low temperatures, carefully optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
Avoid Strong Lewis Acids: If your reaction does not require a Lewis acid, avoid their use. If a catalyst is necessary, screen for milder Lewis acids or consider alternative catalytic systems.
-
Optimize Reaction Time: Monitor your reaction closely using techniques like TLC or LC-MS to determine the point of maximum conversion of your starting material to the desired product, before significant rearrangement occurs.
-
Choice of Reagents: For the synthesis of this compound itself, methods like the Mitsunobu reaction, which typically proceed under milder conditions, may be preferable to methods requiring high temperatures.
Quantitative Data on Rearrangement Product Formation
The following table summarizes data from a study on the electrochemical synthesis of N-Allyloxyphthalimides, where a C-N coupling product undergoes rearrangement. While this is a specific context, it illustrates how reaction conditions can influence the ratio of the desired product to the rearrangement byproduct.
| Entry | Anode Material | Cathode Material | Current (mA) | Yield of N-Allyloxycyclohexenylphthalimide (%) | Yield of Rearrangement Product (%) |
| 1 | Carbon Felt | Platinum | 50 | 73 | 14 |
| 2 | Carbon Felt | Platinum | 60 | 65 | 13 |
| 3 | Platinum Plate | Platinum | 50 | 39 | 7 |
| 4 | Nickel Foam | Platinum | 50 | 29 | 6 |
Data adapted from a study on the electrochemical synthesis of N-allyloxyphthalimides. The rearrangement product in this specific reaction is a result of a C-N coupled intermediate.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Mitsunobu Reaction (Minimized Rearrangement)
This protocol describes the synthesis of this compound from N-Hydroxyphthalimide and allyl alcohol using a Mitsunobu reaction, which is conducted at low temperatures to minimize the risk of thermal rearrangement.[3][4]
Materials:
-
N-Hydroxyphthalimide (1.0 eq)
-
Allyl alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of N-Hydroxyphthalimide and allyl alcohol in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Reaction Pathway and Rearrangement
Caption: Reaction scheme showing the desired formation of this compound and the competing[1][1]-sigmatropic rearrangement to 2-allyl-3-hydroxyphthalimidine.
Troubleshooting Workflow
Caption: A troubleshooting workflow to identify and address the formation of rearrangement products in this compound reactions.
References
Stability of N-Allyloxyphthalimide under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of N-Allyloxyphthalimide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under acidic conditions?
This compound is expected to be relatively stable under mild acidic conditions. However, strong acids and elevated temperatures can lead to the hydrolysis of the phthalimide ring. This reaction is analogous to the acidic hydrolysis of N-alkylphthalimides, which often requires harsh conditions and prolonged reaction times to proceed to completion.[1] Researchers should be cautious when using strong, non-aqueous acids as this could also potentially lead to cleavage of the allyloxy C-O bond.
Q2: What is the expected stability of this compound under basic conditions?
The phthalimide group is susceptible to basic hydrolysis.[1] Treatment of this compound with strong bases like sodium hydroxide will likely lead to the opening of the phthalimide ring to form a phthalamic acid derivative. Similar to N-alkylphthalimides, this cleavage can require elevated temperatures to go to completion.[1][2] The allyloxy group is generally more stable under basic conditions compared to acidic conditions.
Q3: Can the N-O bond in this compound be cleaved?
While the primary concern is often the stability of the phthalimide ring, cleavage of the N-O bond is also a possibility under certain reductive conditions. However, under typical acidic or basic hydrolytic conditions, the phthalimide ring is the more reactive site.
Q4: Are there any specific reagents that are known to cleave the phthalimide group?
Yes, besides acidic and basic hydrolysis, hydrazinolysis using hydrazine hydrate is a very common and often milder method for cleaving the phthalimide group to release the corresponding amine (or in this case, O-allylhydroxylamine).[1] Other amines, such as aqueous methylamine, can also be used for this purpose.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound after a reaction. | The compound may have degraded due to acidic or basic conditions in your reaction or workup. | 1. Analyze a sample of your crude reaction mixture by TLC or LC-MS to check for the presence of degradation products. 2. Consider buffering your reaction to maintain a neutral pH. 3. Perform your workup using mild acids and bases , and keep the temperature low. |
| Unexpected side products are observed in my reaction. | If your reaction involves strong nucleophiles, they may attack the carbonyl groups of the phthalimide. Strong acids or bases can catalyze hydrolysis. | 1. Characterize the side products to understand the degradation pathway. 2. If hydrolysis is the issue , refer to the stability FAQs above and consider alternative, non-hydrolytic reaction conditions. 3. If using a strong base , consider a non-nucleophilic base or protect the phthalimide group if it is not the reactive site of interest. |
| My compound is changing over time when stored in solution. | The solvent may not be appropriate, leading to slow degradation. For example, storage in protic solvents like methanol could lead to slow solvolysis if acidic or basic impurities are present. | 1. Store the compound in a dry, aprotic solvent like dichloromethane or acetonitrile. 2. Store solutions at low temperatures (-20°C) to minimize degradation. 3. For long-term storage , it is best to store the compound as a solid in a desiccator. |
Experimental Protocols
Protocol 1: Assessment of Stability to Acidic Conditions
This protocol provides a general method to test the stability of this compound in the presence of an acid.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
TLC plates
-
LC-MS equipment
Procedure:
-
Dissolve a known amount of this compound in a suitable organic solvent (e.g., THF or Dioxane).
-
Add 1 M HCl and stir the mixture at room temperature.
-
Monitor the reaction over time (e.g., at 1h, 4h, 12h, 24h) by taking small aliquots.
-
For each aliquot, quench with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Analyze the sample by TLC and LC-MS to determine the extent of degradation.
Protocol 2: Assessment of Stability to Basic Conditions
This protocol provides a general method to test the stability of this compound in the presence of a base.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
Ethanol
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
TLC plates
-
LC-MS equipment
Procedure:
-
Dissolve this compound in ethanol.
-
Add 1 M NaOH and stir the mixture at room temperature.
-
Monitor the reaction over time (e.g., at 1h, 4h, 12h, 24h) by taking small aliquots.
-
For each aliquot, neutralize with 1 M HCl.
-
Extract the mixture with DCM.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Analyze the sample by TLC and LC-MS to quantify the remaining starting material and identify any degradation products.
Visualizations
Caption: Proposed pathway for acidic hydrolysis of this compound.
Caption: Proposed pathway for basic hydrolysis of this compound.
Caption: General workflow for assessing the stability of this compound.
References
Troubleshooting N-Allyloxyphthalimide reactions with old reagents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Allyloxyphthalimide, with a particular focus on issues arising from the use of aged reagents.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a standard laboratory setting?
A1: A widely used and reliable method is the N-alkylation of N-hydroxyphthalimide with allyl bromide. This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), with a mild base like potassium carbonate (K₂CO₃) to facilitate the deprotonation of N-hydroxyphthalimide. This method is analogous to the Williamson ether synthesis.[1]
Q2: My N-hydroxyphthalimide reagent is off-white or yellowish. Can I still use it?
A2: N-hydroxyphthalimide is typically a white to pale yellow crystalline solid.[2] A slight yellow tinge may not significantly impact the reaction. However, a pronounced yellow or brown color can indicate degradation, which may lead to lower yields and the formation of byproducts. It is advisable to use high-purity N-hydroxyphthalimide for best results. If you suspect the reagent is impure, recrystallization may be necessary.
Q3: My allyl bromide has a yellowish tint. What are the implications for my reaction?
A3: Allyl bromide is a colorless liquid when pure, but commercial samples can appear yellow or brown, especially upon aging.[3] This coloration suggests decomposition, which is often accelerated by exposure to light and air. The primary degradation product is hydrogen bromide (HBr). Using discolored allyl bromide can lead to reduced yields and the formation of unwanted side products. For optimal results, it is recommended to use fresh or distilled allyl bromide.
Q4: What are the primary byproducts I should be aware of in the synthesis of this compound?
A4: The most common byproducts include those resulting from the degradation of starting materials and side reactions. With old allyl bromide, elimination reactions can occur, leading to the formation of allene and other olefinic impurities.[4][5] Degraded N-hydroxyphthalimide can introduce impurities like phthalic acid and phthalic anhydride.[6] Additionally, under certain conditions, a C-N coupling product can form as an isomer to the desired O-alkylation product.[5][7]
Q5: How can I effectively monitor the progress of my this compound synthesis?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You should see the spot for the N-hydroxyphthalimide starting material diminish over time, while a new spot for the this compound product appears. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, allowing for the identification of both the product and any byproducts.[8]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution(s) |
| Degraded Allyl Bromide | Use of old, discolored allyl bromide can significantly lower the yield. The presence of HBr from decomposition can interfere with the reaction. Solution: Use freshly opened or distilled allyl bromide. Ensure proper storage, protected from light and air. |
| Impure or Degraded N-Hydroxyphthalimide | Aged N-hydroxyphthalimide may contain decomposition products that inhibit the reaction. Solution: Use high-purity N-hydroxyphthalimide. If purity is questionable, consider recrystallization. |
| Incomplete Deprotonation of N-Hydroxyphthalimide | The base may be too weak or used in insufficient quantity to fully deprotonate the N-hydroxyphthalimide, which is necessary for it to act as a nucleophile. Solution: Ensure you are using an adequate amount of a suitable base like potassium carbonate or cesium carbonate. For less reactive systems, a stronger base like sodium hydride may be considered, though with caution to avoid side reactions.[1][9] |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or side reactions may be favored at excessively high temperatures. Solution: The optimal temperature is typically in the range of room temperature to 60°C. If the reaction is sluggish, gentle heating can be applied. Monitor the reaction for the formation of byproducts at higher temperatures. |
Issue 2: Formation of Multiple Products/Impure Product
| Possible Cause | Recommended Solution(s) |
| Elimination Byproducts from Allyl Bromide | Steric hindrance can favor the E2 elimination pathway, leading to the formation of alkenes. While allyl bromide is a primary halide and less prone to this, the use of a bulky base or high temperatures can increase the likelihood of elimination.[4][5] Solution: Use a less sterically hindered base. Maintain a moderate reaction temperature. |
| Byproducts from Degraded N-Hydroxyphthalimide | Impurities like phthalic acid from the starting material can remain in the final product. Solution: Purify the N-hydroxyphthalimide before use if degradation is suspected. The final product can be purified by column chromatography or recrystallization. |
| Hydrolysis of Allyl Bromide | The presence of water in the reaction mixture can lead to the hydrolysis of allyl bromide to allyl alcohol. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
Quantitative Data Summary
The following tables provide an overview of typical reaction parameters and the potential impact of using aged reagents. The data on aged reagents is based on analogous Williamson ether syntheses and serves to illustrate the expected trends.
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Solvent | DMF, Acetonitrile | [1] |
| Base | K₂CO₃, Cs₂CO₃ | [1] |
| Temperature | Room Temperature to 80°C | |
| Reaction Time | 4 - 12 hours | |
| Typical Yield (with fresh reagents) | 70-95% | [7] |
Table 2: Illustrative Impact of Aged Reagents on Product Yield (Based on Analogous Reactions)
| N-Hydroxyphthalimide Purity | Allyl Bromide Quality | Expected this compound Yield (%) | Potential Byproducts |
| >98% (White Crystalline) | Freshly Distilled (Colorless) | 85 - 95% | Minimal |
| >98% (White Crystalline) | Aged (Slightly Yellow) | 60 - 75% | Allyl alcohol, Elimination products |
| ~90% (Yellowish) | Freshly Distilled (Colorless) | 70 - 80% | Phthalic acid, Phthalic anhydride |
| ~90% (Yellowish) | Aged (Slightly Yellow) | 40 - 60% | Allyl alcohol, Elimination products, Phthalic acid, Phthalic anhydride |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is based on a standard N-alkylation procedure.
Materials:
-
N-hydroxyphthalimide
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-hydroxyphthalimide (1.0 equivalent) in anhydrous DMF.
-
Add finely powdered potassium carbonate (1.5 equivalents).
-
To this stirred suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.
Protocol 2: Electrochemical Synthesis of this compound
This protocol is adapted from a published electrochemical method.[7]
Materials:
-
N-hydroxyphthalimide
-
Cyclohexene (as an example of an alkene with an allylic hydrogen)
-
Pyridine
-
Pyridinium perchlorate
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Undivided electrochemical cell with a carbon felt anode and a platinum wire cathode
-
DC power supply
Procedure:
-
Set up an undivided 10 mL electrochemical cell with a carbon felt anode and a platinum wire cathode.
-
Prepare a solution of the alkene (e.g., cyclohexene, 3.0 equivalents), N-hydroxyphthalimide (1.0 equivalent), pyridine (1.0 equivalent), and pyridinium perchlorate (1.0 equivalent) in anhydrous acetonitrile.
-
Electrolyze the solution under a constant current (e.g., 50 mA) at 25°C with magnetic stirring.
-
After passing approximately 2.2 F/mol of electricity, stop the electrolysis.
-
Wash the electrodes with DCM and combine the organic phases.
-
Concentrate the combined organic solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., DCM) to isolate the this compound product.[7]
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical relationships in this compound synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Monitoring N-Allyloxyphthalimide Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively monitoring the progress of N-Allyloxyphthalimide reactions using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of monitoring an this compound reaction with TLC?
A1: Thin Layer Chromatography (TLC) is a liquid-solid adsorption technique used to separate components in a mixture.[1] By spotting the reaction mixture on a TLC plate, you can track the consumption of the starting material (e.g., N-hydroxyphthalimide or phthalimide) and the formation of the this compound product over time.[2] The separation is based on the different affinities of the compounds for the stationary phase (e.g., silica gel) and the mobile phase (solvent system).[3] Typically, the less polar product will travel further up the plate (higher Retention Factor, Rf) than the more polar starting material.
Q2: How do I select the appropriate stationary phase for my TLC analysis?
A2: For separating this compound and related reactants, silica gel is the most common and effective stationary phase, used in approximately 80% of separations.[4] It is suitable for the slightly polar nature of these compounds.[3] If your compounds are particularly sensitive to acid, alumina could be considered as an alternative.[4][5] Commercially available TLC plates are typically pre-coated with silica gel containing a fluorescent indicator (F254) to aid in visualization under UV light.[4][6]
Q3: What is a good starting mobile phase (eluent) for this type of reaction?
A3: A binary mixture of a non-polar solvent and a polar solvent is generally effective. A good starting point for neutral organic molecules like phthalimides is a mixture of hexanes and ethyl acetate (EtOAc).[4][6] A common initial ratio to try is 3:1 or 4:1 Hexane:EtOAc. You can adjust the ratio to achieve optimal separation:
-
If spots are too low (low Rf): Increase the polarity by adding more ethyl acetate.[1][4]
-
If spots are too high (high Rf): Decrease the polarity by adding more hexanes.[1][4] The ideal solvent system should place the starting material at an Rf of approximately 0.2-0.4 to allow clear separation from the product spot.[7]
Q4: How can I visualize the spots on the TLC plate?
A4: Since phthalimide derivatives are often colorless, visualization techniques are necessary.[8]
-
UV Light (Non-destructive): The phthalimide ring system is highly conjugated and absorbs UV light. This is the most common and easiest first step.[9] When viewed under a short-wave UV lamp (254 nm), the compounds will appear as dark spots on the green fluorescent background of the TLC plate.[4][9]
-
Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor in a closed chamber will cause most organic compounds to appear as temporary yellow-brown spots.[9]
-
Chemical Stains (Destructive): If spots are not visible under UV, a chemical stain can be used. For this compound, a potassium permanganate (KMnO₄) stain is particularly useful. It reacts with the allyl group's double bond, producing a distinct yellow spot on a purple background.[10] This can help confirm the presence of the product.
Q5: How do I correctly interpret the TLC plate to determine reaction progress?
A5: A standard reaction monitoring TLC plate uses three lanes: the starting material (SM), the reaction mixture (Rxn), and a "co-spot" where both SM and Rxn are spotted on top of each other.[2][7]
-
Lane 1 (Starting Material): Shows the position of your reactant.
-
Lane 2 (Co-spot): Helps to confirm the identity of the starting material spot in the reaction lane, which is crucial if the product and reactant Rf values are very close.[7]
-
Lane 3 (Reaction Mixture): Shows all components currently in the reaction flask. The reaction is progressing if the intensity of the starting material spot in the "Rxn" lane decreases while a new spot (the product) appears. The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[2]
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring an this compound synthesis.
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)[6]
-
TLC developing chamber with a lid
-
Mobile phase (e.g., Hexane:Ethyl Acetate mixture)
-
Capillary tubes for spotting
-
Pencil and ruler
-
Visualization tools: UV lamp (254 nm), staining solution (e.g., KMnO₄)
Methodology:
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and cover with the lid.
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.[7]
-
Spotting the Plate:
-
Lane 1 (SM): Using a capillary tube, apply a small spot of a dilute solution of your starting material onto the first mark.
-
Lane 2 (Co-spot): Apply a spot of the starting material to the middle mark. Without changing capillaries, apply a spot of the reaction mixture directly on top of it.[7]
-
Lane 3 (Rxn): Use a clean capillary to apply a small spot of your reaction mixture to the third mark. Ensure the spots are small and do not spread into each other.[7]
-
-
Developing the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[3] Close the lid and allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during development.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[3]
-
Visualization:
-
Analysis: Compare the spots in the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new, typically higher-Rf spot, indicates product formation. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).
Quantitative Data Summary
The Retention Factor (Rf) is a key quantitative measure in TLC. However, absolute values can vary. The table below provides example data for a reaction where N-hydroxyphthalimide is converted to this compound. The product is less polar and thus has a higher Rf value.
| Compound Name | Structure | Typical Mobile Phase | Typical Rf Value | Visualization |
| N-Hydroxyphthalimide (Starting Material) | Phthalimide with -OH on N | 3:1 Hexane:EtOAc | ~ 0.30 | UV, PMA Stain |
| This compound (Product) | Phthalimide with -OCH₂CH=CH₂ on N | 3:1 Hexane:EtOAc | ~ 0.55 | UV, KMnO₄ Stain |
Process Diagrams
Caption: Workflow for monitoring a reaction using TLC.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. silicycle.com [silicycle.com]
- 5. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. How To [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
Common pitfalls in handling N-Allyloxyphthalimide and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Allyloxyphthalimide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound used as an intermediate in organic synthesis. Its structure incorporates a phthalimide group and an allyloxy group, making it a versatile building block for the introduction of an aminoxy-functionalized allyl group in the synthesis of more complex molecules.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] While specific temperature ranges are not extensively documented, storage at controlled room temperature, protected from light and moisture, is a standard practice for similar chemical compounds. For long-term storage, refrigeration (2-8 °C) may be considered to minimize potential degradation over time.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
Standard laboratory PPE should be worn when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).
-
Skin Protection: A lab coat and appropriate clothing to prevent skin contact.
-
Respiratory Protection: In case of dust formation, a dust mask or respirator is recommended.[2]
It is crucial to handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[2]
Troubleshooting Guides
Low Reaction Yield
Low yields during the synthesis of this compound can be attributed to several factors. Below is a guide to troubleshoot common issues.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time. - Suboptimal reaction temperature. - Inefficient stirring. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Gradually increase the reaction temperature in small increments. - Ensure vigorous and efficient stirring to promote reactant interaction. |
| Side Reactions | - Formation of a C-N coupling byproduct. - Oxidation of the allylic group. - Polymerization of the starting material or product. | - In the electrochemical synthesis, the formation of a C-N coupled isomer has been observed as a byproduct. Optimization of reaction conditions, such as the choice of electrolyte and current density, can minimize its formation. - Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Control the reaction temperature to disfavor polymerization pathways. |
| Starting Material Quality | - Impure N-hydroxyphthalimide or allyl halide. - Degradation of starting materials due to improper storage. | - Use high-purity starting materials. Purify them if necessary before use. - Store starting materials under the recommended conditions to prevent degradation. |
| Product Loss During Workup | - Inefficient extraction of the product. - Hydrolysis of the product under acidic or basic workup conditions. | - Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions. - While specific data for this compound is limited, related phthalimide derivatives are known to be susceptible to hydrolysis, particularly under basic conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during workup. |
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Purification Challenges
Effective purification of this compound is crucial for obtaining a high-purity product.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in Removing Byproducts | - Co-elution of the desired product and impurities during column chromatography. - Similar solubility of the product and impurities, making recrystallization ineffective. | - For column chromatography, experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/petroleum ether) to improve separation. - If a single-solvent recrystallization is not effective, consider a two-solvent system.[3] A good starting point would be to dissolve the crude product in a solvent in which it is highly soluble (e.g., dichloromethane or acetone) and then add a less polar solvent in which it is poorly soluble (e.g., hexane or heptane) until turbidity is observed, followed by cooling. |
| Product Oiling Out During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the product. - The product is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent with a lower boiling point. - Use a smaller amount of the hot solvent to ensure the solution is saturated. If the product still oils out, try a different solvent system. |
| Colored Impurities in the Final Product | - Presence of colored byproducts from the reaction. | - During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] |
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Product Stability and Decomposition
Understanding the stability of this compound is key to preventing its degradation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product Degradation Over Time | - Hydrolysis due to exposure to moisture. - Thermal decomposition. - Photodecomposition. | - Store the compound in a tightly sealed container in a dry environment. The use of a desiccator is recommended. - While specific thermal decomposition data for this compound is limited, studies on related N-alkoxyphthalimides show decomposition at high temperatures (400-500 °C) to yield aldehydes and phthalimide. Avoid exposing the compound to high heat. - Store the product in an amber vial or in the dark to protect it from light. |
| Decomposition During a Reaction | - The reaction conditions (e.g., high temperature, presence of strong acids or bases) are too harsh. | - If possible, conduct the reaction at a lower temperature. - If the reaction involves acidic or basic reagents, consider using milder alternatives or minimizing the exposure time of the product to these conditions. |
Potential Thermal Decomposition Pathway
Caption: A plausible thermal decomposition pathway for this compound based on related compounds.
Experimental Protocols
Electrochemical Synthesis of N-Allyloxyphthalimides
This protocol is adapted from the literature for the synthesis of N-allyloxyphthalimides via a cross-dehydrogenative C-O coupling reaction.[2]
Materials:
-
Alkene (e.g., cyclohexene, 1.5 mmol)
-
N-hydroxyphthalimide (0.5 mmol)
-
Pyridine (0.5 mmol)
-
Pyridinium perchlorate ([pyH]ClO₄) (0.5 mmol)
-
Acetonitrile (CH₃CN), anhydrous (10.0 mL)
-
Undivided electrochemical cell (10 mL)
-
Carbon felt anode
-
Platinum wire cathode
-
DC-regulated power supply
Procedure:
-
In an undivided 10 mL electrochemical cell equipped with a carbon felt anode and a platinum wire cathode, combine the alkene, N-hydroxyphthalimide, pyridine, and pyridinium perchlorate in acetonitrile.
-
Stir the solution magnetically at 25 °C under an inert atmosphere (e.g., argon).
-
Electrolyze the mixture at a constant current of 50 mA.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane or a mixture of dichloromethane and petroleum ether) to afford the desired this compound.
Quantitative Data from Electrochemical Synthesis
The following table summarizes the yields of N-allyloxyphthalimides obtained from various alkenes using the electrochemical protocol described above.
| Alkene Substrate | Product | Yield (%) |
| Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70 |
| Cyclopentene | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72 |
| Cyclooctene | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 |
| Safrole | 2-((E)-3-(benzo[d][5]dioxol-5-yl)allyloxy)isoindoline-1,3-dione | 76 |
| Isophorone | 2-((3,5,5-Trimethyl-2-oxocyclohex-2-en-1-yl)oxy)isoindoline-1,3-dione | 63 |
| 2,3-Dimethylbut-2-ene | Mixture of 2-((2,3-dimethylbut-2-en-1-yl)oxy)isoindoline-1,3-dione and 2-((2,3-dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione | 53 |
| Hex-1-ene | 2-(Hex-1-en-3-yloxy)isoindoline-1,3-dione | 49 |
References
- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.fr [fishersci.fr]
Improving the efficiency of N-Allyloxyphthalimide mediated C-H functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of N-Allyloxyphthalimide mediated C-H functionalization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound mediated C-H functionalization experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | Inactive Catalyst: The photocatalyst may be degraded or poisoned. | - Ensure the catalyst is properly stored and handled. - Consider using a fresh batch of catalyst. - Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst. |
| Insufficient Light Source: The light source may not have the appropriate wavelength or intensity to excite the photocatalyst. | - Verify that the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. - Increase the light intensity or move the light source closer to the reaction vessel. - Ensure the reaction vessel is made of a material that is transparent to the required wavelength (e.g., borosilicate glass for blue light). | |
| Poor Substrate Reactivity: The C-H bond you are targeting may have a high bond dissociation energy (BDE), making it difficult to functionalize. | - Increase the reaction temperature in increments of 10°C. - Consider using a more reactive N-hydroxyphthalimide ester derivative if available. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or quenching of the photocatalyst. | - Use a dry, polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] - Fluorinated alcohols like HFIP or TFE have been shown to be beneficial in some C-H activation reactions.[2] | |
| Formation of Side Products | Over-oxidation: The desired product may be susceptible to further oxidation under the reaction conditions. | - Reduce the reaction time. - Lower the intensity of the light source. - Use a milder oxidant if one is part of the reaction setup. |
| Reaction with Solvent: The solvent may be participating in the reaction. | - Choose a more inert solvent. | |
| Competing Reaction Pathways: The intermediate radical species may be undergoing undesired reactions. | - Adjust the concentration of the reagents to favor the desired reaction pathway. - Add radical scavengers to suppress unwanted radical reactions, though this may also inhibit the desired reaction. | |
| Reaction Stalls or is Sluggish | Catalyst Decomposition: The photocatalyst may be degrading over the course of the reaction. | - Add the catalyst in portions throughout the reaction. - Use a more robust photocatalyst if available. |
| Inhibitors Present: Trace impurities in the starting materials or solvent could be inhibiting the reaction. | - Purify all starting materials and solvents before use. | |
| Insufficient Mixing: Poor mixing can lead to localized depletion of reagents. | - Ensure vigorous stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound mediated C-H functionalization?
A1: The reaction typically proceeds via a photoredox-catalyzed hydrogen atom transfer (HAT) mechanism. The photocatalyst, upon excitation by light, initiates a single electron transfer (SET) process to generate a phthalimide-N-oxyl (PINO) radical from the this compound. This highly reactive PINO radical then abstracts a hydrogen atom from the substrate to form a carbon-centered radical, which can then undergo further reactions to yield the functionalized product.
Q2: How do I choose the right photocatalyst for my reaction?
A2: The choice of photocatalyst depends on the redox potential of your substrate and the desired transformation. Iridium and ruthenium-based photocatalysts are commonly used due to their photostability and well-defined redox properties.[3][4] Organic dyes can also be effective and are a more cost-effective option, though they may require higher catalyst loadings.[4][5]
Q3: What is the optimal catalyst loading?
A3: The optimal catalyst loading typically ranges from 0.5 to 5 mol%. A lower catalyst loading is generally preferred for cost-effectiveness and to minimize potential side reactions. However, for less reactive substrates or less efficient photocatalysts, a higher loading may be necessary. It is recommended to screen different catalyst loadings to find the optimal concentration for your specific reaction.
Q4: How critical is the removal of oxygen from the reaction?
A4: The removal of oxygen is often crucial for the success of photoredox-catalyzed reactions. Oxygen can act as a quencher for the excited state of the photocatalyst, leading to a decrease in reaction efficiency. It can also participate in side reactions with radical intermediates. Therefore, it is highly recommended to degas the reaction mixture by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[6]
Q5: Can I monitor the progress of the reaction?
A5: Yes, the progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at different time points to track the consumption of the starting material and the formation of the product.
Quantitative Data
The efficiency of this compound mediated C-H functionalization can be influenced by various reaction parameters. The following table summarizes the effect of different conditions on the yield of a model electrochemical synthesis of N-Allyloxyphthalimides.[6][7]
| Parameter | Variation | Yield (%) | Reference |
| Current Density | 50 mA | 73 | [7] |
| 60 mA | 65 | [7] | |
| Solvent | Acetonitrile | 72 | [6][7] |
| Dichloromethane | 45 | [7] | |
| Dimethylformamide | 33 | [7] | |
| Atmosphere | Argon | 72 | [6][7] |
| Air | 58 | [7] |
Experimental Protocols
General Protocol for Photoredox C-H Functionalization
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To an oven-dried reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), this compound (1.2 equiv), and the photocatalyst (1-5 mol%).
-
Cap the vial with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Place the reaction vial in front of a light source (e.g., blue LED lamp) and stir vigorously at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Detailed Protocol for Electrochemical Synthesis of 2-(Cycloalk-2-en-1-yloxy)isoindoline-1,3-dione[7]
-
In an undivided electrochemical cell equipped with a carbon felt anode and a platinum cathode, combine the cycloalkene (1.5 mmol, 3.0 equiv) and N-hydroxyphthalimide (0.5 mmol, 1.0 equiv).
-
Add acetonitrile as the solvent, pyridine as a base, and pyridinium perchlorate as the supporting electrolyte.
-
Purge the cell with argon.
-
Apply a constant current of 50 mA and pass 2.2 F/mol of electricity.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired this compound product.
Visualizations
General Workflow for this compound C-H Functionalization
Caption: Experimental workflow for a typical photoredox C-H functionalization.
Proposed Catalytic Cycle
References
- 1. Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Hydroxyphthalimide and its Derivatives in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the streamlined construction of complex molecules. Within the diverse toolkit of reagents for these transformations, N-hydroxyphthalimide (NHPI) and its derivatives have emerged as prominent players. This guide provides an objective comparison of the roles of N-hydroxyphthalimide and N-allyloxyphthalimide in C-H functionalization, supported by experimental data and detailed protocols. It also explores the utility of a closely related class, N-acyloxyphthalimides, to offer a comprehensive overview for researchers in drug development and synthetic chemistry.
Core Distinctions in C-H Functionalization
Contrary to what their structural similarities might suggest, N-hydroxyphthalimide and this compound play fundamentally different roles in the context of C-H functionalization.
-
N-Hydroxyphthalimide (NHPI): A Catalyst for Hydrogen Atom Transfer: NHPI is a widely utilized pre-catalyst.[1][2] In the presence of a co-oxidant or under electrochemical conditions, it generates the phthalimide-N-oxyl (PINO) radical. This radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from a C-H bond to initiate a variety of transformations, including oxidations and aminations.[1][2]
-
This compound: A Product of C-H Functionalization: Current literature demonstrates that this compound is typically the product of a C-H functionalization reaction, rather than a reagent that initiates it.[3] Specifically, it is synthesized via the reaction of an alkene with NHPI, where NHPI facilitates the functionalization of an allylic C-H bond of the alkene.[3]
-
N-Acyloxyphthalimides: Radical Precursors in Photoredox Catalysis: This class of NHPI derivatives serves as a versatile source of radicals for C-H functionalization, particularly in the realm of photoredox catalysis.[4][5] Upon single-electron reduction, N-acyloxyphthalimides can fragment to generate either alkyl radicals (via decarboxylation) or a phthalimidyl radical, which can then engage in C-C or C-N bond-forming reactions with a variety of substrates.[4][5]
Performance Comparison and Experimental Data
The following sections provide a detailed look at the applications of these compounds, with quantitative data summarized for clarity.
N-Hydroxyphthalimide (NHPI) as a C-H Functionalization Catalyst
NHPI is a cost-effective and versatile catalyst for the functionalization of a wide range of C-H bonds, including benzylic, propargylic, and aliphatic positions.[1][2]
Table 1: NHPI-Catalyzed C-H Amination of Arenes [6]
| Entry | Arene | Product | Yield (%) |
| 1 | Benzene | N-Phenylphthalimide | 78 |
| 2 | Toluene | N-(p-tolyl)phthalimide | 65 |
| 3 | Anisole | N-(p-methoxyphenyl)phthalimide | 72 |
| 4 | Naphthalene | N-(1-naphthyl)phthalimide | 68 |
Table 2: NHPI-Catalyzed Benzylic Oxidation [7]
| Entry | Substrate | Product | Yield (%) |
| 1 | Fluorene | Fluorenone | 89 |
| 2 | Toluene | Benzoic Acid | 75 |
| 3 | Ethylbenzene | Acetophenone | 82 |
This compound Synthesis via Allylic C-H Functionalization
The synthesis of N-allyloxyphthalimides is achieved through an electrochemically induced reaction between an alkene and NHPI.[3] This process involves the PINO radical abstracting an allylic hydrogen, followed by recombination of the resulting allylic radical with the PINO radical.[3]
Table 3: Electrochemical Synthesis of N-Allyloxyphthalimides from Alkenes and NHPI [3]
| Entry | Alkene | Product | Yield (%) |
| 1 | Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70 |
| 2 | Cyclopentene | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72 |
| 3 | Cyclooctene | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 |
| 4 | Allylbenzene | 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 54 |
N-Acyloxyphthalimides in Photoredox-Catalyzed C-H Functionalization
N-Acyloxyphthalimides have proven to be excellent precursors for nitrogen-centered radicals in photoredox-catalyzed C-H amination of arenes and heteroarenes.[4]
Table 4: Photoredox C-H Amination of Arenes with N-Acyloxyphthalimides [4]
| Entry | Arene | N-Acyloxyphthalimide | Product | Yield (%) |
| 1 | Benzene | N-(Trifluoroacetoxy)phthalimide | N-Phenylphthalimide | 58 |
| 2 | 1,3-Dimethoxybenzene | N-(Trifluoroacetoxy)phthalimide | N-(2,4-Dimethoxyphenyl)phthalimide | 75 |
| 3 | Pyridine | N-(Trifluoroacetoxy)phthalimide | N-(3-Pyridyl)phthalimide | 45 |
Experimental Protocols
Protocol 1: NHPI-Catalyzed C-H Amination of Arenes[6]
General Procedure: To a 15 mL sealed tube, add N-hydroxyphthalimide (0.1 mmol), cuprous bromide (CuBr, 40 mol%, 0.04 mmol), triethyl phosphite (6.0 equiv, 0.6 mmol), and the corresponding arene (2 mL). The resulting mixture is stirred at 100 °C under an air atmosphere for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solution is cooled to room temperature, and the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether 1:10) to afford the desired N-arylphthalimide product.
Protocol 2: Electrochemical Synthesis of N-Allyloxyphthalimides[3]
General Procedure: An undivided 10 mL electrochemical cell is equipped with a carbon felt anode (10 mm × 30 mm × 3 mm) and a platinum wire cathode, connected to a DC-regulated power supply. A solution of the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol, 82 mg), pyridine (0.5 mmol, 40 mg), and pyridinium perchlorate ([pyH]ClO₄, 0.5 mmol, 90 mg) in 10.0 mL of acetonitrile (CH₃CN) is added to the cell. The mixture is electrolyzed under constant current conditions (I = 50 mA) at 25 °C with magnetic stirring. After the passage of 2.2 F/mol of electricity, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the this compound product.
Protocol 3: Photoredox C-H Amination with N-Acyloxyphthalimides[4]
General Procedure: In a nitrogen-filled glovebox, a 4 mL vial is charged with the N-acyloxyphthalimide (1.0 equiv), tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (5 mol %), the arene (10 equiv), and acetonitrile (0.1 M in the N-acyloxyphthalimide). The vial is sealed, removed from the glovebox, and irradiated with visible light (e.g., a blue LED lamp) with stirring at room temperature for 24 hours. The yield of the aminated product is determined by Gas Chromatography (GC) using an internal standard.
Mechanistic Pathways
The distinct roles of N-hydroxyphthalimide and its derivatives in C-H functionalization are rooted in their different mechanistic pathways.
Caption: NHPI-catalyzed C-H functionalization via PINO radical.
Caption: Synthesis of this compound.
Caption: Photoredox C-H amination with N-Acyloxyphthalimide.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C-H Oxidation with NHPI Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of N-Alkoxyphthalimides: Alternative Reagents and Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of N-alkoxyphthalimides is a critical step in the generation of alkoxy radicals for various synthetic transformations. While traditional methods have been widely employed, a range of alternative reagents and protocols have emerged, offering potential advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods for N-Alkoxyphthalimides
The following table summarizes the performance of traditional and alternative methods for the synthesis of N-alkoxyphthalimides, providing a comparative overview of their reaction conditions and yields.
| Method | Reagents | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Traditional Methods | |||||||
| Standard SN2 | N-Hydroxyphthalimide (NHPI), Alkyl Halide, Base (e.g., Et3N) | NHPI | Benzyl Bromide | DMF | RT | 12 | ~70-85 |
| Mitsunobu Reaction | NHPI, Alcohol, PPh3, DEAD/DIAD | NHPI | Benzyl Alcohol | THF | 0 to RT | 6-8 | ~80-95 |
| Alternative Methods | |||||||
| SN2 with DBU | NHPI, Alkyl Halide, DBU | NHPI | Benzyl Bromide | DMF | RT | 2-4 | >90 |
| Ultrasound-assisted SN2 | NHPI, Alkyl Halide, K2CO3 | NHPI | Benzyl Bromide | DMSO | RT | 0.5-1 | 99 |
| PIDA-promoted CDC | NHPI, Aryl Ketone, PIDA | NHPI | 1,2-diphenylethanone | CH2Cl2 | RT | 4 | 93 |
| NHC-catalyzed Redox Esterification | NHPI, α,β-Unsaturated Aldehyde, NHC catalyst, Base | NHPI | Cinnamaldehyde | Toluene | RT | 24 | ~84 |
| Deoxyamination of Alcohols | Alcohol, N-Chlorophthalimide, PPh3 | Benzyl Alcohol | N-Chlorophthalimide | DMF | RT | - | Moderate to Good |
Detailed Experimental Protocols
Traditional SN2 Alkylation
Procedure: To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, a base such as triethylamine (1.2 eq) is added. The mixture is stirred at room temperature for 10-15 minutes. The alkyl halide (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and dried.
Mitsunobu Reaction
Procedure: To a solution of an alcohol (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-alkoxyphthalimide.
SN2 Alkylation with DBU
Procedure: To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) is added, and the mixture is stirred at room temperature for 10 minutes. The alkyl halide (1.1 eq) is then added, and the reaction is stirred at room temperature for 2-4 hours. The workup procedure is similar to the traditional SN2 method.
Ultrasound-Assisted SN2 Alkylation
Procedure: In a sonication vessel, N-hydroxyphthalimide (1.0 eq), an alkyl halide (1.2 eq), and potassium carbonate (2.0 eq) in DMSO are subjected to ultrasound irradiation at room temperature for 30-60 minutes. The reaction mixture is then poured into water, and the product is extracted with a suitable organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
PIDA-Promoted Cross-Dehydrogenative Coupling (CDC)
Procedure: To a solution of an aryl ketone (0.3 mmol, 1.0 eq) and N-hydroxyphthalimide (0.36 mmol, 1.2 eq) in dichloromethane (2 mL) in a sealed tube, phenyliodine diacetate (PIDA) (0.36 mmol, 1.2 eq) is added at room temperature. The reaction mixture is stirred for 4 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the desired N-alkoxyphthalimide.
N-Heterocyclic Carbene (NHC)-Catalyzed Redox Esterification
Procedure: In a glovebox, an N-heterocyclic carbene precatalyst (e.g., a triazolium salt, 10 mol%) and a base (e.g., DBU, 10 mol%) are added to a vial. Anhydrous toluene is added, and the mixture is stirred for a few minutes. The α,β-unsaturated aldehyde (1.0 eq) and N-hydroxyphthalimide (1.2 eq) are then added. The vial is sealed and the reaction is stirred at room temperature for 24 hours. The reaction mixture is then concentrated and purified by flash chromatography.
Deoxyamination of Alcohols
Procedure: To a solution of an alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in a suitable solvent such as DMF, N-chlorophthalimide (1.1 eq) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for the synthesis of N-alkoxyphthalimides using the described methods.
Caption: SN2 reaction of N-hydroxyphthalimide.
Caption: Mitsunobu reaction pathway.
Caption: PIDA-promoted CDC mechanism.
Caption: NHC-catalyzed redox esterification.
Caption: Deoxyamination of alcohols.
A Comparative Guide to N-Allyloxyphthalimide Formation: Mechanistic Insights and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic pathways for the formation of N-Allyloxyphthalimide, a valuable intermediate in organic synthesis. We delve into the mechanistic details and present supporting experimental data for an electrochemically-driven approach and contrast it with established chemical synthesis methodologies, including the Mitsunobu reaction and a Palladium-catalyzed oxidative allylic alkylation. This comparative analysis aims to equip researchers with the necessary information to select the most suitable method based on factors such as yield, substrate scope, and reaction conditions.
Electrochemical Synthesis: A Radical-Mediated Pathway
A contemporary and efficient method for the synthesis of N-Allyloxyphthalimides involves an electrochemically induced cross-dehydrogenative C-O coupling of N-hydroxyphthalimide (NHPI) with alkenes bearing an allylic hydrogen.[1] This method offers a green chemistry approach, avoiding the need for chemical oxidants.
Mechanistic Pathway
The reaction is proposed to proceed through a radical-mediated mechanism. Initially, N-hydroxyphthalimide is deprotonated, and subsequent anodic oxidation generates the phthalimide-N-oxyl (PINO) radical. The PINO radical then abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical. Finally, the coupling of the allylic radical with the PINO radical affords the this compound product.
Experimental Data
The electrochemical synthesis has been shown to be effective for a range of substituted alkenes, affording moderate to good yields of the corresponding N-Allyloxyphthalimides.
| Alkene Substrate | Product | Yield (%) |
| Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70[1] |
| Cyclooctene | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68[1] |
| 2,3-Dimethylbut-2-ene | Mixture of regioisomers | 53[1] |
Experimental Protocol: Electrochemical Synthesis
-
Apparatus: An undivided electrochemical cell equipped with a carbon felt anode and a platinum wire cathode.
-
Reactants: Alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO4 (0.5 mmol) in CH3CN (10.0 mL).
-
Procedure: The solution is electrolyzed under a constant current (e.g., 50 mA) at 25 °C with magnetic stirring.
-
Work-up: After completion, the electrodes are washed, and the combined organic phases are concentrated. The product is isolated by flash column chromatography.
Alternative Chemical Synthesis Routes
Several chemical synthesis methods provide alternatives to the electrochemical approach for the formation of N-Allyloxyphthalimides. These methods often rely on well-established reaction mechanisms.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including the N-alkoxyphthalimide linkage. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.
The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This intermediate then activates the alcohol, which is subsequently displaced by the N-hydroxyphthalimide nucleophile.
The Mitsunobu reaction is known for its high efficiency and mild reaction conditions. A specific example demonstrates the successful N-alkylation of N-hydroxyphthalimide with prenyl alcohol, an allylic alcohol, achieving a high yield.
| Alcohol Substrate | Nucleophile | Product | Yield (%) |
| Prenyl Alcohol | N-Hydroxyphthalimide | N-(3-Methylbut-2-en-1-yloxy)phthalimide | ~96[2] |
-
Reactants: To a solution of the alcohol (1 eq.) in a suitable solvent (e.g., THF), triphenylphosphine (1.5 eq.) and N-hydroxyphthalimide (1.5 eq.) are added.
-
Procedure: The mixture is cooled (e.g., to 0 °C), and the azodicarboxylate (e.g., DIAD, 1.5 eq.) is added dropwise. The reaction is stirred at room temperature until completion.
-
Work-up: The by-product, triphenylphosphine oxide, can often be removed by filtration. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.[3]
Palladium-Catalyzed Oxidative Allylic Alkylation
A palladium-catalyzed oxidative allylic alkylation provides another route to N-allyloxyimides from unfunctionalized allylic substrates. This method utilizes a palladium catalyst to activate the allylic C-H bond.
The reaction is believed to proceed via a Pd-π-allyl intermediate, which is then attacked by the N-hydroxyimide nucleophile. The palladium catalyst is regenerated in the presence of an oxidant.
This methodology has been applied to various allylarenes, demonstrating its utility in forming C-O bonds at the allylic position with N-hydroxyimides.
| Allylarene Substrate | N-Hydroxyimide | Product | Yield (%) |
| 4-Methylstyrene | N-Hydroxysuccinimide | N-((E)-3-(p-tolyl)allyl)oxy)succinimide | 85[4] |
| 4-Chlorostyrene | N-Hydroxysuccinimide | N-((E)-3-(4-chlorophenyl)allyl)oxy)succinimide | 75[4] |
-
Reactants: Allylarene (1 equiv), N-hydroxyimide (3 equiv), Pd(OAc)2 (10 mol%), and Cu(OAc)2 (1 equiv) in a suitable solvent (e.g., MeCN).[4]
-
Procedure: The reaction mixture is heated (e.g., at 75 °C) until the starting material is consumed.[4]
-
Work-up: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by chromatography.
Other Potential Synthetic Pathways
While the electrochemical, Mitsunobu, and palladium-catalyzed methods are well-documented for the synthesis of N-Allyloxyphthalimides and related compounds, other methods are also conceptually viable.
-
PIDA-Promoted Cross-Dehydrogenative Coupling: Phenyliodine diacetate (PIDA) has been used to promote the cross-dehydrogenative coupling of N-hydroxyphthalimide with aryl ketones.[5] This radical-based, metal-free approach could potentially be adapted for allylic C-H functionalization.
-
Modified Gabriel Synthesis: The traditional Gabriel synthesis involves the alkylation of potassium phthalimide with an alkyl halide.[6] A modified version using N-hydroxyphthalimide and an allyl halide or alcohol could also lead to the desired product.
Comparative Summary
| Feature | Electrochemical Synthesis | Mitsunobu Reaction | Palladium-Catalyzed Alkylation |
| Key Reagents | N-Hydroxyphthalimide, Alkene, Electrolyte | N-Hydroxyphthalimide, Allyl Alcohol, PPh3, Azodicarboxylate | N-Hydroxyimide, Allylarene, Pd(OAc)2, Cu(OAc)2 |
| Mechanism | Radical-mediated C-H activation | SN2 substitution on activated alcohol | Pd-catalyzed C-H activation |
| Advantages | Green chemistry (no chemical oxidants), mild conditions | High yields, broad substrate scope, stereospecific (inversion) | Direct functionalization of unactivated C-H bonds |
| Disadvantages | Requires specialized electrochemical equipment | Stoichiometric by-products (phosphine oxide, hydrazine derivative) | Requires a metal catalyst and an oxidant |
| Typical Yields | 53-70%[1] | High (e.g., ~96%)[2] | Up to 85%[4] |
Conclusion
The formation of this compound can be achieved through several distinct mechanistic pathways. The electrochemical method offers a modern, environmentally friendly approach. The Mitsunobu reaction stands out as a highly efficient and reliable method, particularly when high yields are paramount. The palladium-catalyzed oxidative allylic alkylation provides a valuable tool for the direct functionalization of allylic C-H bonds. The choice of the optimal synthetic route will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for specific reagents and by-products. This guide provides the foundational information to make an informed decision for the synthesis of this important class of compounds.
References
- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Synthesis of N-Allyloxyphthalimide: Electrochemical vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Allyloxyphthalimide, a valuable building block in organic chemistry and medicinal drug development, can be achieved through various routes. This guide provides an objective comparison between a modern electrochemical approach and the conventional Williamson ether synthesis. The following sections detail the experimental protocols, present a quantitative comparison of the two methods, and illustrate the reaction pathways.
At a Glance: Comparing Synthesis Methods
| Parameter | Electrochemical Synthesis | Traditional Synthesis (Williamson Ether Synthesis) |
| Yield | 53-79%[1] | 50-95% |
| Reaction Time | Approximately 35 minutes[1] | 1-8 hours |
| Temperature | 20-25 °C[1] | 50-100 °C |
| Reagents | N-hydroxyphthalimide, Alkene, Pyridine, Pyridinium perchlorate | N-hydroxyphthalimide, Allyl bromide, Base (e.g., K₂CO₃, NaH) |
| Solvent | Acetonitrile[1] | DMF, DMSO, Acetonitrile |
| Setup | Undivided electrochemical cell, Carbon felt anode, Platinum cathode, DC power supply[1] | Standard laboratory glassware (round-bottom flask, condenser) |
| Purification | Column chromatography[1] | Extraction and column chromatography |
| Environmental Impact | Milder conditions, avoids harsh bases and high temperatures | Often requires higher temperatures and strong bases |
Experimental Protocols
Electrochemical Synthesis
This method utilizes a constant current electrolysis in an undivided cell.
Materials:
-
N-hydroxyphthalimide (NHPI)
-
Alkene (e.g., cyclohexene)
-
Pyridine
-
Pyridinium perchlorate ([pyH]ClO₄)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Undivided 10 mL electrochemical cell
-
Carbon felt anode (10 mm x 30 mm x 3 mm)
-
Platinum wire cathode
-
DC-regulated power supply
-
Magnetic stirrer
Procedure:
-
In an undivided 10 mL cell equipped with a carbon felt anode and a platinum wire cathode, a solution of the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and pyridinium perchlorate (0.5 mmol) in 10.0 mL of acetonitrile is prepared.
-
The solution is electrolyzed under a constant current of 50 mA with magnetic stirring at 25 °C.
-
The electrolysis is carried out until a charge of 2.2 F/mol relative to N-hydroxyphthalimide has passed (approximately 35 minutes).
-
Upon completion, the electrodes are washed with dichloromethane.
-
The combined organic phases are concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the this compound derivative.[1]
Traditional Synthesis (Williamson Ether Synthesis)
This classical method involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Materials:
-
N-hydroxyphthalimide (NHPI)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of N-hydroxyphthalimide (1.0 equiv) in DMF, a base such as potassium carbonate (1.5 equiv) or sodium hydride (1.1 equiv) is added portion-wise at room temperature.
-
The mixture is stirred for 30 minutes to form the corresponding alkoxide.
-
Allyl bromide (1.2 equiv) is added dropwise to the reaction mixture.
-
The reaction is then heated to 50-100 °C and stirred for 1-8 hours, while being monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reaction Workflows
The following diagrams illustrate the general workflows for both the electrochemical and traditional synthesis methods.
Caption: Electrochemical synthesis workflow.
Caption: Traditional synthesis workflow.
Concluding Remarks
Both the electrochemical and traditional Williamson ether synthesis methods offer viable routes to this compound. The electrochemical method stands out for its mild reaction conditions, significantly shorter reaction times, and avoidance of strong bases, aligning well with the principles of green chemistry. In contrast, the traditional Williamson ether synthesis is a well-established and versatile method that can provide high yields, though often at the cost of higher temperatures and longer reaction times. The choice of method will ultimately depend on the specific requirements of the researcher, including available equipment, desired reaction scale, and considerations for environmental impact.
References
N-Allyloxyphthalimide: A Modern Counterpart to Traditional Gabriel Reagents for Amine Synthesis? A Comparative Guide
For over a century, the Gabriel synthesis has been a cornerstone in the chemist's toolbox for the selective preparation of primary amines, effectively avoiding the common issue of overalkylation.[1][2] Traditional reagents, primarily potassium phthalimide, have been extensively used and optimized.[3][4] Recently, alternative reagents have emerged, among them N-Allyloxyphthalimide, prompting an evaluation of its place in the landscape of primary amine synthesis. This guide provides an objective comparison of this compound with traditional Gabriel reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate methodology for their synthetic needs.
Traditional Gabriel Synthesis: A Well-Established Pathway
The classical Gabriel synthesis involves the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to liberate the primary amine.[4][5] This method's enduring popularity stems from its reliability and the commercial availability of the starting materials.[1]
Comparative Performance of Traditional Gabriel Reagents
The success of the Gabriel synthesis hinges on the efficient cleavage of the N-alkylphthalimide intermediate. Several methods have been developed, each with its own advantages and limitations. The choice of cleavage method is often dictated by the substrate's sensitivity to the reaction conditions.
| Cleavage Method | Reagents | Typical Reaction Conditions | Advantages | Disadvantages | Typical Yield Range (%) |
| Hydrazinolysis (Ing-Manske Procedure) | Hydrazine hydrate | Ethanol, reflux | Mild, neutral conditions | Can be slow, phthalhydrazide byproduct can be difficult to remove | 70-95[6] |
| Acidic Hydrolysis | Strong acids (e.g., HCl, H₂SO₄) | Aqueous, high temperatures, prolonged reaction times | Simple reagents | Harsh conditions, not suitable for acid-sensitive substrates | 60-85[3] |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) | Aqueous, high temperatures | Effective for robust substrates | Harsh conditions, not suitable for base-sensitive substrates | 65-90[5] |
| Reductive Cleavage | Sodium borohydride (NaBH₄) | 2-propanol/water, followed by acetic acid | Mild, near-neutral, good for sensitive substrates | Two-stage, one-flask procedure | 80-95[6] |
Experimental Protocols for Traditional Gabriel Synthesis
1. N-Alkylation of Potassium Phthalimide:
-
Materials: Potassium phthalimide, primary alkyl halide, dimethylformamide (DMF).
-
Procedure: A mixture of potassium phthalimide (1.1 equivalents) and the primary alkyl halide (1.0 equivalent) in DMF is stirred at room temperature or heated, depending on the reactivity of the alkyl halide. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated N-alkylphthalimide is collected by filtration, washed with water, and dried.[2]
2. Cleavage of N-Alkylphthalimide by Hydrazinolysis:
-
Materials: N-alkylphthalimide, hydrazine hydrate, ethanol.
-
Procedure: The N-alkylphthalimide (1.0 equivalent) is suspended in ethanol, and hydrazine hydrate (1.5 equivalents) is added. The mixture is heated at reflux until TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then cooled, and the precipitated phthalhydrazide is removed by filtration. The filtrate, containing the primary amine, is then worked up by acidification, extraction, and subsequent basification to isolate the free amine.[6]
Logical Workflow for Gabriel Synthesis:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Bases in the Synthesis of N-Allyloxyphthalimide
The synthesis of N-Allyloxyphthalimide, a valuable intermediate in organic synthesis, is critically influenced by the choice of base. This guide provides a comparative study of various bases utilized in two primary synthetic routes: a modern electrochemical approach and the conventional O-alkylation of N-hydroxyphthalimide. The performance of each base is evaluated based on reaction yield, with detailed experimental protocols provided for reproducibility.
Electrochemical Synthesis: A Comparative Overview
An electrochemical approach offers a novel pathway to N-Allyloxyphthalimides through a cross-dehydrogenative C-O coupling reaction. This method involves the in-situ generation of a phthalimide-N-oxyl (PINO) radical, which then reacts with an alkene. The choice of base in this process is crucial for optimizing the product yield. A study comparing different organic bases in the electrosynthesis from cyclohexene and N-hydroxyphthalimide (NHPI) provides the following insights.[1]
Data Presentation: Performance of Organic Bases in Electrochemical Synthesis
| Base | Product Yield (%) | By-product Yield (%) |
| Pyridine | 72 | 14 |
| 2,6-Lutidine | 66 | 15 |
| Triethylamine (Et₃N) | 49 | 13 |
| No Base | 59 | 12 |
Reaction conditions: Cyclohexene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), base (0.5 mmol), and supporting electrolyte in CH₃CN, electrolyzed at a constant current.
The data indicates that pyridine is the most effective base for this electrochemical transformation, affording the highest yield of the desired this compound product.
Conventional Synthesis: O-Alkylation of N-Hydroxyphthalimide
The traditional and more common method for synthesizing this compound is the O-alkylation of N-hydroxyphthalimide with an allyl halide, typically allyl bromide. This nucleophilic substitution reaction requires a base to deprotonate the hydroxyl group of N-hydroxyphthalimide, thereby activating it for reaction with the electrophilic allyl bromide. A variety of organic and inorganic bases can be employed for this purpose.
Data Presentation: Performance of Bases in Conventional O-Alkylation
| Base | Reagents | Solvent | Reaction Time | Yield (%) |
| Potassium Carbonate (K₂CO₃) | N-hydroxyphthalimide, Allyl bromide | Acetonitrile | Not specified | High (qualitative) |
| Triethylamine (Et₃N) | N-hydroxyphthalimide, Allyl bromide | Isopropanol | 1 hour | 92.4 (for a similar reaction)[2] |
It is important to note that the high yield reported for triethylamine is for the synthesis of N-hydroxyphthalimide itself, but it indicates its effectiveness as a base in similar reaction types.[2] Potassium carbonate is a widely used, mild, and efficient base for such alkylations.[3]
Experimental Protocols
A. Electrochemical Synthesis of this compound [1]
-
An undivided 10 mL electrochemical cell is equipped with a carbon felt anode (10 x 30 x 3 mm) and a platinum wire cathode.
-
The cell is charged with a solution of an alkene (e.g., cyclohexene, 1.5 mmol), N-hydroxyphthalimide (0.5 mmol, 82 mg), pyridine (0.5 mmol, 40 mg), and pyridinium perchlorate ([pyH]ClO₄) (0.5 mmol, 90 mg) in 10.0 mL of acetonitrile (CH₃CN).
-
The reaction mixture is stirred magnetically at 25 °C under an argon atmosphere.
-
A constant current of 50 mA is applied using a DC-regulated power supply.
-
The electrolysis is carried out until a charge of 2.2 F/mol of N-hydroxyphthalimide has passed (approximately 35 minutes).
-
Upon completion, the electrodes are washed with dichloromethane (DCM, 2 x 20.0 mL).
-
The combined organic phases are concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.
B. Conventional O-Alkylation using Potassium Carbonate (General Protocol)
-
To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) is added anhydrous potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to facilitate the formation of the potassium salt of N-hydroxyphthalimide.
-
Allyl bromide (1.2 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated (e.g., to 40-50 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
The crude product is then purified by recrystallization or column chromatography to afford the pure this compound.
Visualizations
Caption: Comparative workflow of conventional vs. electrochemical synthesis.
Caption: Logical flow for selecting a base in this compound synthesis.
References
- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
Yield Comparison in N-Allyloxyphthalimide Synthesis: An Electrochemical Approach with Diverse Alkenes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of product yields in the synthesis of N-Allyloxyphthalimides using a novel electrochemical method with various alkenes. The data presented is supported by detailed experimental protocols for reproducibility.
A recently developed electrochemical method offers a green and efficient alternative for the synthesis of N-Allyloxyphthalimides. This approach, involving a cross-dehydrogenative C–O coupling of N-hydroxyphthalimide (NHPI) with alkenes possessing an allylic hydrogen atom, demonstrates moderate to good yields across a range of cyclic and acyclic alkenes. The reaction is notable for proceeding in a simple undivided electrochemical cell, avoiding the need for traditional metal catalysts or harsh oxidants.
Comparative Yields of N-Allyloxyphthalimide Synthesis
The efficiency of the electrochemical synthesis of N-Allyloxyphthalimides was evaluated with several alkenes. The isolated yields of the corresponding N-alkoxyphthalimide products are summarized below. The reaction demonstrates variability in yield depending on the structure of the alkene substrate.
| Alkene | Product | Yield (%) |
| Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 79 |
| Cyclopentene | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72[1] |
| Cyclooctene | (Z)-2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68[2] |
| Hex-1-ene | 2-(Hex-1-en-2-yloxy)isoindoline-1,3-dione & 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione | 79 (mixture of regioisomers)[2] |
| Safrole | 2-((1-(Benzo[d][2][3]dioxol-5-yl)prop-2-en-1-yl)oxy)isoindoline-1,3-dione | 76[2] |
| Allylbenzene | 2-((1-Phenylallyl)oxy)isoindoline-1,3-dione & 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 69 (mixture of regioisomers)[2] |
| Isophorone | 2-((3,5,5-Trimethylcyclohex-2-en-1-yl)oxy)isoindoline-1,3-dione | 63[2] |
| 2,3-Dimethylbut-2-ene | 2-((2,3-Dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione & 2-((2,3-Dimethylbut-3-en-1-yl)oxy)isoindoline-1,3-dione | 53 (mixture of regioisomers)[2] |
Experimental Protocols
The following protocols are based on the electrochemical synthesis method.
General Procedure for Electrochemical Synthesis of N-Alkoxyphthalimides
An undivided 10 mL electrochemical cell is used, equipped with a carbon felt anode (10 × 30 × 3 mm) and a platinum wire cathode.[2] A solution containing the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO4 (0.5 mmol) in 10.0 mL of acetonitrile is prepared.[2] This mixture is then electrolyzed under a constant current of 50 mA at 25 °C with magnetic stirring.[2] Upon completion, the resulting this compound is isolated and purified, typically by column chromatography.[1]
Synthesis of 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione (Example)
Following the general procedure, cyclohexene (3.0 equivalents) is reacted with N-hydroxyphthalimide (1.0 equivalent). The electrolysis is carried out by passing 2.2 F/mol of electricity.[1] This specific reaction has been optimized to yield the product at 70%.[1]
Experimental Workflow
The general workflow for the electrochemical synthesis of N-Allyloxyphthalimides is depicted in the following diagram.
Figure 1. General workflow for the electrochemical synthesis.
This guide highlights the utility of an electrochemical approach for the synthesis of N-Allyloxyphthalimides from a variety of alkenes. The provided data and protocols offer a valuable resource for researchers interested in applying this methodology.
References
Validating the Purity of Synthesized N-Allyloxyphthalimide: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of N-Allyloxyphthalimide, a versatile building block in organic synthesis. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to assist in selecting the optimal analytical method.
Introduction to this compound and Purity Analysis
This compound is a phthalimide derivative with significant applications in synthetic organic chemistry. The purity of this compound is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants in subsequent applications. Chromatographic techniques like HPLC and GC are powerful tools for separating and quantifying impurities, thereby providing a precise measure of the purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Validation
HPLC is a widely used analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of this compound.
Experimental Protocol: RP-HPLC Method
A robust RP-HPLC method for the purity determination of this compound can be established as follows:
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC System with a UV-Vis Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (Gradient elution) |
| Gradient Program | 0-5 min: 50% Acetonitrile; 5-15 min: 50-90% Acetonitrile; 15-20 min: 90% Acetonitrile; 20-25 min: 90-50% Acetonitrile; 25-30 min: 50% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase (50:50 Acetonitrile:Water) to prepare a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample solution of the synthesized this compound at the same concentration as the standard solution using the mobile phase as the diluent.
3. Data Analysis:
The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks, excluding the solvent peak.
Expected Performance and Data
The following table summarizes the expected validation parameters for the proposed HPLC method.
| Validation Parameter | Expected Result |
| Specificity | No interference from blank at the retention time of this compound. |
| Linearity (r²) | ≥ 0.999 over a concentration range of 10-150 µg/mL. |
| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | To be determined experimentally (typically Signal-to-Noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | To be determined experimentally (typically Signal-to-Noise ratio of 10:1). |
| Robustness | No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature. |
Gas Chromatography (GC) for Purity Validation
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For this compound, which is amenable to volatilization, GC coupled with a Flame Ionization Detector (FID) offers a high-sensitivity method for purity assessment.
Experimental Protocol: GC-FID Method
A suitable GC-FID method for the purity analysis of this compound is detailed below:
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| GC System | Gas Chromatograph with a Split/Splitless Injector and FID |
| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness |
| Carrier Gas | Nitrogen or Helium at a constant flow rate of 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature 150 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a suitable solvent like Dichloromethane or Ethyl Acetate to prepare a stock solution of 1 mg/mL.
-
Sample Solution: Prepare the sample solution of the synthesized this compound at the same concentration as the standard solution using the same solvent.
3. Data Analysis:
The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[1]
Expected Performance and Data
The following table outlines the expected performance characteristics of the GC-FID method.
| Validation Parameter | Expected Result |
| Specificity | The method should be able to separate this compound from potential impurities and solvent peaks. |
| Linearity (r²) | ≥ 0.998 over a concentration range of 0.1-2 mg/mL. |
| Precision (% RSD) | ≤ 2.5% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantitation (LOQ) | To be determined experimentally. |
| Robustness | The method should be robust to small variations in injector and detector temperatures, and carrier gas flow rate. |
Method Comparison: HPLC vs. GC
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds.[1] |
| Sensitivity | Generally good, dependent on the detector used (UV, MS, etc.). | Very high sensitivity, especially with an FID for organic compounds. |
| Resolution | High resolution can be achieved with modern columns and instrumentation. | Excellent resolution for volatile compounds. |
| Sample Preparation | Relatively simple, involves dissolving the sample in the mobile phase. | May require derivatization for non-volatile compounds, but is straightforward for this compound. |
| Instrumentation Cost | Generally higher than GC. | Generally lower than HPLC. |
Visualizing the Workflow
To better understand the logical flow of each analytical process, the following diagrams have been generated using Graphviz.
Caption: HPLC analysis workflow for this compound purity.
Caption: GC-FID analysis workflow for this compound purity.
Conclusion
Both HPLC and GC are highly effective methods for validating the purity of synthesized this compound. The choice between the two techniques will depend on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.
-
HPLC is a versatile and robust method, particularly advantageous if the compound is thermally sensitive or if potential impurities are non-volatile.
-
GC-FID offers excellent sensitivity and is a cost-effective and rapid method for routine purity checks of volatile compounds like this compound.
For comprehensive characterization, employing both techniques can provide orthogonal information, strengthening the confidence in the purity assessment of the synthesized product. Researchers should validate the chosen method according to internal or regulatory guidelines to ensure reliable and accurate results.
References
N-Allyloxyphthalimide vs. Other N-O Reagents: A Comparative Guide for Researchers
In the landscape of modern organic synthesis, the generation of reactive intermediates under mild conditions is a paramount goal. N-O containing reagents have emerged as a versatile class of compounds capable of producing a variety of radicals, enabling a wide range of chemical transformations. This guide provides a comprehensive comparison of N-Allyloxyphthalimide with other prominent N-O reagents, offering insights into their performance, applications, and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Performance Comparison
The selection of an appropriate N-O reagent is critical and depends on the desired transformation, substrate scope, and reaction conditions. While this compound is a valuable tool for specific applications, other reagents like N-hydroxyphthalimide (NHPI) and its esters offer broader utility in radical chemistry.
| Reagent/System | Application | Substrate Example | Product Yield (%) | Reference |
| N-Hydroxyphthalimide (NHPI) + Alkene (Electrochemical Synthesis of N-Allyloxyphthalimides) | Allylic C-H Alkoxylation | Cyclohexene | 71% | [1] |
| Cyclooctene | 68% | [1] | ||
| 1-Methylcyclohexene | 79% | [1] | ||
| α-Pinene | 53% | [1] | ||
| β-Pinene | 61% | [1] | ||
| Allylbenzene | 54% | [1] | ||
| Isophorone | 63% | [1] | ||
| 2,3-Dimethylbut-2-ene | 53% | [1] | ||
| N-(Acyloxy)phthalimides (Photoredox Catalysis) | Radical Addition to Alkenes | N-(1-Methylcyclohexanecarbonyloxy)phthalimide + Methyl Vinyl Ketone | ~85% | |
| N-(1-Methylcyclohexanecarbonyloxy)phthalimide + 2-Cyclopentenone | ~80% | |||
| N-Hydroxyphthalimide (NHPI) / Co(acac)₂ (Aerobic Oxidation) | C-H Oxidation of Alkanes | Cyclohexane to Adipic Acid | High Conversion | |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (Oxidation Catalyst) | Oxidation of Alcohols | Primary Alcohols to Aldehydes | Generally high yields, but can be substrate-dependent. |
Delving Deeper: A Comparative Analysis
This compound serves as a precursor for the allyloxy radical and is particularly useful in reactions where the direct introduction of an allyloxy group is desired. Its synthesis via the electrochemical oxidation of N-hydroxyphthalimide in the presence of alkenes provides a direct route to functionalized allylic ethers.[1][2] This method is advantageous for its mild conditions and avoidance of stoichiometric heavy metal oxidants.
N-Hydroxyphthalimide (NHPI) is a highly versatile catalyst and precursor.[3] It can generate the phthalimide-N-oxyl (PINO) radical, a potent hydrogen atom abstractor, which is central to many C-H functionalization and oxidation reactions.[4] The electrochemical method for synthesizing N-Allyloxyphthalimides, for instance, proceeds through the in-situ generation of the PINO radical from NHPI.[1][2]
N-(Acyloxy)phthalimides , also known as NHPI esters, are another important class of N-O reagents. They are widely used as precursors for alkyl radicals through a decarboxylative process under photoredox or thermal conditions.[5][6] This makes them highly valuable for C-C bond formation and other radical-mediated transformations. Compared to other radical precursors, they are often stable, crystalline solids that are easy to handle.
Other N-O Reagents , such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are stable radicals that are commonly employed as catalysts in oxidation reactions and as mediators in controlled radical polymerizations. While effective, they can sometimes be less versatile than the phthalimide-based systems in terms of the diversity of radical generation.
Experimental Corner: Protocols for Key Syntheses
Protocol 1: Electrochemical Synthesis of N-Allyloxyphthalimides from N-Hydroxyphthalimide
This protocol describes the electrochemical synthesis of N-allyloxyphthalimides from N-hydroxyphthalimide and an alkene.[1][2]
Materials:
-
N-Hydroxyphthalimide (NHPI)
-
Alkene (e.g., Cyclohexene)
-
Pyridine
-
Pyridinium perchlorate ([pyH]ClO₄)
-
Acetonitrile (CH₃CN)
-
Undivided electrochemical cell with a carbon felt anode and a platinum wire cathode
-
DC power supply
Procedure:
-
In an undivided 10 mL electrochemical cell equipped with a carbon felt anode and a platinum wire cathode, dissolve N-hydroxyphthalimide (0.5 mmol), the alkene (1.5 mmol), pyridine (0.5 mmol), and pyridinium perchlorate (0.5 mmol) in 10.0 mL of acetonitrile.
-
Stir the solution magnetically at 25 °C.
-
Apply a constant current of 50 mA (janode = 16.7 mA/cm²) to the cell.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Photoredox-Catalyzed Radical Addition using N-(Acyloxy)phthalimides
This protocol outlines a general procedure for the photoredox-catalyzed generation of alkyl radicals from N-(acyloxy)phthalimides for subsequent addition to alkenes.
Materials:
-
N-(Acyloxy)phthalimide derivative
-
Alkene
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or Ir(ppy)₃)
-
Hantzsch ester or other suitable sacrificial electron donor
-
Solvent (e.g., Dichloromethane or Acetonitrile)
-
Blue LED light source
Procedure:
-
In a reaction vessel, dissolve the N-(acyloxy)phthalimide (1.0 equiv), the alkene (1.5-2.0 equiv), the photocatalyst (1-5 mol%), and the Hantzsch ester (1.5 equiv) in the chosen solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture and purify the product by column chromatography.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the underlying processes, the following diagrams, generated using Graphviz, illustrate key reaction pathways.
References
- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Review of N-Allyloxyphthalimide in Organic Synthesis: A Versatile Reagent in the Making
For researchers, scientists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is paramount. N-Allyloxyphthalimide has emerged as a reagent of interest, primarily synthesized through an innovative electrochemical approach. This guide provides a comparative analysis of its synthesis and potential applications, juxtaposed with established alternative methods, supported by experimental data and detailed protocols.
Synthesis of this compound: An Electrochemical Approach
A contemporary and efficient method for the synthesis of this compound involves an electrochemically induced cross-dehydrogenative C–O coupling of N-hydroxyphthalimide (NHPI) with alkenes possessing an allylic hydrogen atom.[1][2][3] This method offers a direct route to N-allyloxyphthalimides in moderate to good yields, ranging from 53% to 79%.[1][2][3]
The reaction proceeds via the formation of the phthalimide-N-oxyl (PINO) radical, which then abstracts an allylic hydrogen from the alkene. The resulting allylic radical subsequently couples with another PINO radical to form the this compound product.[2] This electrochemical method avoids the need for stoichiometric chemical oxidants, aligning with the principles of green chemistry.
Experimental Protocol: Electrochemical Synthesis of 2-(Cyclohexyloxy)isoindoline-1,3-dione
A general procedure for the electrochemical synthesis of N-allyloxyphthalimides is as follows: In an undivided electrochemical cell equipped with a carbon felt anode and a platinum wire cathode, a solution of N-hydroxyphthalimide (1.0 equiv) and the corresponding alkene (3.0 equiv) in a suitable solvent system (e.g., MeCN/AcOH) with a supporting electrolyte (e.g., n-Bu4NBF4) and a base (e.g., pyridine) is subjected to a constant current. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired this compound.[2][3]
For the synthesis of 2-(cyclohexyloxy)isoindoline-1,3-dione, cyclohexene is used as the alkene substrate, yielding the product in 70% yield.[3]
| Entry | Alkene | Product | Yield (%) |
| 1 | Cyclohexene | 2-(Cyclohexyloxy)isoindoline-1,3-dione | 70[3] |
| 2 | Cyclooctene | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68[3] |
| 3 | Hex-1-ene | Mixture of regioisomers | 79[1] |
| 4 | Allylbenzene | Mixture of regioisomers | 69[1] |
| 5 | Safrole | 2-((1-(Benzo[d][1][4]dioxol-5-yl)prop-2-en-1-yl)oxy)isoindoline-1,3-dione | 76[1] |
Table 1: Electrochemical Synthesis of Various N-Allyloxyphthalimides. [1][3]
Potential Applications and Comparison with Alternatives
While the synthesis of this compound is well-documented, its direct applications as a reagent in subsequent transformations are less explored in the currently available literature. However, based on its structure, this compound can be envisioned to serve as a precursor for O-allyl hydroxylamines or as an electrophilic aminating or allyloxylating agent upon cleavage of the N-O bond.
Here, we compare the potential utility of this compound with established methods for achieving similar synthetic transformations.
Synthesis of Primary Amines: A Potential Alternative to the Gabriel Synthesis
One potential application of this compound is in the synthesis of primary amines. This would involve the cleavage of the N-O bond followed by the removal of the phthalimide protecting group. This approach would conceptually parallel the well-established Gabriel Synthesis .
The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding the overalkylation often observed in direct alkylation of ammonia.[5] The traditional method involves the N-alkylation of potassium phthalimide followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[5]
Workflow Comparison: Amine Synthesis
Caption: Potential vs. Established Amine Synthesis.
While the Gabriel synthesis is effective for a wide range of primary alkyl halides, the this compound route would be specific for the synthesis of O-allyl hydroxylamine derivatives, which could then be converted to the corresponding amine. The key advantage of the Gabriel synthesis lies in its broad applicability and well-established protocols. The potential this compound route's competitiveness would depend on the efficiency and mildness of the N-O bond cleavage and deprotection steps.
| Feature | Gabriel Synthesis | This compound Route (Projected) |
| Starting Materials | Alkyl halide, Potassium phthalimide | Alkene, N-Hydroxyphthalimide |
| Key Steps | N-alkylation, Deprotection | Electrochemical C-O coupling, N-O cleavage, Deprotection |
| Advantages | Avoids polyalkylation, broad substrate scope | Direct use of alkenes, electrochemical method |
| Disadvantages | Harsh deprotection conditions may be required | Requires specific electrochemical setup, subsequent reaction steps not fully developed |
Table 2: Comparison of Amine Synthesis Routes.
Electrophilic Amination and O-Allylation
This compound holds promise as an electrophilic aminating agent or an O-allylating agent. The cleavage of the relatively weak N-O bond can generate a reactive species capable of transferring the amino or allyloxy group to a nucleophile.[1][6]
This reactivity would place this compound in a class of reagents that includes other electrophilic hydroxylamine equivalents. The choice of reagent for such transformations often depends on factors like stability, ease of handling, and reactivity towards specific nucleophiles.
Logical Relationship: Electrophilic Reagent Functionality
Caption: Potential Dual Reactivity of this compound.
Alternative methods for O-allylation include the well-known Mitsunobu reaction , which allows for the conversion of alcohols to ethers with inversion of stereochemistry.[7] The Mitsunobu reaction is highly versatile but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[7] A method utilizing this compound for O-allylation could potentially offer a cleaner reaction profile.
| Method | Reagents | Advantages | Disadvantages |
| Mitsunobu Reaction | Alcohol, DEAD/DIAD, PPh₃, Allyl alcohol | Mild conditions, stereochemical inversion | Stoichiometric byproducts, purification challenges |
| This compound (Projected) | Nucleophile, this compound | Potential for cleaner reaction | Reactivity and scope not yet established |
Table 3: Comparison of O-Allylation Methods.
Conclusion and Future Outlook
This compound, readily accessible through an efficient electrochemical method, stands as a promising but underexplored reagent in organic synthesis. While its direct applications are yet to be extensively reported, its structure suggests significant potential as a precursor for O-allyl hydroxylamines and as an electrophilic aminating or O-allylating agent.
Future research should focus on elucidating the reactivity of this compound with a variety of nucleophiles and developing efficient protocols for the cleavage of its N-O bond. A thorough investigation of its substrate scope and a direct comparison of its performance against established methods, such as the Gabriel and Mitsunobu reactions, will be crucial in defining its role in the synthetic chemist's toolkit. The development of its synthetic applications could provide milder and more atom-economical alternatives to existing methodologies, contributing to the advancement of sustainable organic synthesis.
References
- 1. <i>N</i>-(ALKOXY)- AND <i>N</i>-(ACYLOXY)PHTHALIMIDES IN ORGANIC SYNTHESIS: FREE RADICAL SYNTHETIC APPROACHES AND APPLICATIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic cross-couplings via the cleavage of N–O bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Allyloxyphthalimide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of N-Allyloxyphthalimide, ensuring compliance with safety regulations and promoting a secure laboratory environment.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the chemical.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.
II. Step-by-Step Disposal Procedure for this compound
The primary method for the disposal of this compound is through a licensed chemical destruction facility. This ensures the complete and safe decomposition of the compound.
-
Segregation of Waste:
-
This compound waste should be collected and stored separately from other chemical waste streams to avoid incompatible reactions.
-
Do not mix with strong acids, bases, or oxidizing agents.
-
-
Waste Container Requirements:
-
Use a dedicated, properly labeled, and leak-proof container made of a compatible material for collecting this compound waste.
-
The container must have a tightly fitting lid and be kept closed except when adding waste.[1]
-
-
Labeling of Waste Container:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
III. Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.
-
Contaminated PPE and Labware:
-
Place all contaminated disposable items, such as gloves and wipes, into the designated this compound waste container.
-
Non-disposable labware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
-
Empty this compound Containers:
-
Containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of.[2]
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation to disperse any dust or vapors.
-
-
Contain the Spill:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent and absorbent material.
-
Collect all cleanup materials and dispose of them as hazardous waste.
-
-
Seek Medical Attention:
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
If inhaled, move to fresh air and seek medical attention.
-
If ingested, seek immediate medical attention.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and associated contaminated materials.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-Allyloxyphthalimide
For laboratory professionals engaged in research and development, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for N-Allyloxyphthalimide, including personal protective equipment (PPE), emergency procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Area of Protection | Required PPE | Specifications & Remarks |
| Eye and Face Protection | Chemical safety goggles or face shield | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1] |
| Skin Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Inspect gloves for any signs of degradation before use and replace them frequently.[2] |
| Laboratory coat | A fully fastened lab coat should be worn to protect skin and personal clothing from contamination. | |
| Respiratory Protection | Not typically required under normal use | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter. Ensure proper fit and training before use. |
Operational Plan: Safe Handling & Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Do not breathe dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5]
-
Use scoops or spatulas for transferring the solid material to avoid creating dust.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as oxidizing agents.[6]
-
The recommended storage temperature is below 15°C in a cool and dark place.[1]
Emergency & First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[1] If eye irritation persists, get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[7] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of by a licensed chemical disposal agency.
-
Contaminated PPE: Used gloves, lab coats, and other disposable materials contaminated with this compound should be collected in a designated, sealed container and disposed of as hazardous waste.
-
Empty Containers: Do not reuse empty containers. Triple rinse with a suitable solvent and dispose of in accordance with local regulations.
Spill Management Workflow
In the event of a spill, a structured response is crucial to ensure safety and minimize environmental impact. The following diagram outlines the logical workflow for managing a chemical spill of this compound.
References
- 1. This compound | 39020-79-6 | TCI AMERICA [tcichemicals.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. Page loading... [wap.guidechem.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
